molecular formula C11H22N2O3 B1447519 tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate CAS No. 1174636-48-6

tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate

Cat. No.: B1447519
CAS No.: 1174636-48-6
M. Wt: 230.3 g/mol
InChI Key: HHDXVSNYKJSOKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate (CAS 1174636-48-6) is a high-purity chemical building block of significant value in organic synthesis and materials science. This compound, with the molecular formula C₁₁H₂₂N₂O₃ and a molecular weight of 230.30 g/mol, is characterized by its morpholine core, a protected amine from the Boc (tert-butoxycarbonyl) group, and a flexible 2-aminoethyl side chain . This structure makes it a versatile precursor for constructing more complex molecules. One of the primary research applications of this compound and its derivatives is in the development of advanced corrosion inhibitors. Morpholine-based Schiff bases synthesized from similar amine-functionalized morpholine precursors have been demonstrated to act as highly effective inhibitors for carbon steel in acidic environments, such as 1.0 M hydrochloric acid . These inhibitors function by adsorbing onto the metal surface, transferring electron pairs from their heteroatoms (like nitrogen and oxygen) to the metal's d-orbitals, thereby forming a protective layer that significantly reduces corrosion rates . Furthermore, related morpholine derivatives serve as critical synthetic intermediates in pharmaceutical research, particularly in the development of potent Bruton's Tyrosine Kinase (BTK) inhibitors, highlighting its role in modern drug discovery pipelines . Strict handling and storage protocols are essential to maintain the integrity of this reagent. It is recommended to be stored in a dry, sealed place under an inert atmosphere and at a controlled temperature of 2-8°C . As a safety consideration, this compound is classified with hazard statements H302, H315, H318, and H335 . Please Note: This product is intended for research and laboratory use only. It is strictly classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any form of human consumption .

Properties

IUPAC Name

tert-butyl 3-(2-aminoethyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-7-15-8-9(13)4-5-12/h9H,4-8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDXVSNYKJSOKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174636-48-6
Record name tert-butyl 3-(2-aminoethyl)morpholine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: A Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate (CAS 1174636-48-6)

This compound is a bifunctional synthetic building block of significant interest in the field of drug discovery. Its structure is strategically designed: the morpholine core is a "privileged" scaffold frequently found in bioactive molecules, known for improving physicochemical properties such as solubility and metabolic stability.[1] The nitrogen of the morpholine ring is protected by a tert-butoxycarbonyl (Boc) group, a labile protecting group that allows for controlled, sequential chemical modifications. Critically, the molecule features a primary amino group at the terminus of an ethyl side chain, providing a reactive handle for covalent linkage to other molecular fragments. This combination makes CAS 1174636-48-6 a valuable intermediate for constructing complex lead compounds and chemical probes, particularly in the development of therapeutics targeting the central nervous system (CNS) and oncology pathways.[2][3] This guide provides a comprehensive overview of its properties, synthesis, applications, and handling, grounded in established chemical principles and field-proven insights.

Molecular Profile and Physicochemical Characteristics

The utility of any chemical building block begins with a fundamental understanding of its physical and chemical properties. These attributes dictate its handling, reactivity, and suitability for various synthetic transformations.

Chemical Structure

The molecule's structure is key to its function as a versatile linker and scaffold.

Diagram 1: Chemical structure of this compound.

Core Properties

The quantitative data for this compound are summarized below. These values are essential for reaction planning, stoichiometry calculations, and analytical method development.

PropertyValueSource
CAS Number 1174636-48-6[4]
Molecular Formula C₁₁H₂₂N₂O₃[4]
Molecular Weight 230.30 g/mol [4]
Appearance Varies; typically an oil or low-melting solidSupplier Data
Storage Store in a dry, sealed container[4]
MDL Number MFCD13194719[4]

Synthesis, Purification, and Characterization

While numerous methods exist for synthesizing substituted morpholines, a common and logical approach for this specific molecule involves a multi-step sequence starting from a readily available chiral precursor.[5][6] The strategy hinges on the installation of the aminoethyl side chain onto a pre-formed, Boc-protected morpholine ring.

A Plausible Retrosynthetic Pathway

The synthesis is best conceptualized by working backward from the target molecule. The primary amine can be formed from a more stable precursor, such as an azide or a nitrile, which in turn can be introduced via nucleophilic substitution of a leaving group (e.g., tosylate or mesylate) on a hydroxyethyl side chain. This leads to a key intermediate like tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate.

start (S)-tert-Butyl 3-(2-hydroxyethyl)morpholine- 4-carboxylate step1 1. TsCl, Pyridine 2. NaN3, DMF start->step1 intermediate Azide Intermediate (tert-Butyl 3-(2-azidoethyl)- morpholine-4-carboxylate) step1->intermediate step2 Reduction (e.g., H2, Pd/C or PPh3, H2O) intermediate->step2 product Target Molecule (tert-Butyl 3-(2-aminoethyl)- morpholine-4-carboxylate) step2->product cluster_reactions Derivatization Reactions start Target Molecule (CAS 1174636-48-6) (Free Primary Amine) reaction1 Amide Coupling (R-COOH, EDC/HOBt) start->reaction1 reaction2 Reductive Amination (Aldehyde/Ketone, NaBH(OAc)3) start->reaction2 reaction3 Sulfonamide Formation (R-SO2Cl, Base) start->reaction3 product1 Amide-Linked Target Compound reaction1->product1 product2 Secondary Amine-Linked Target Compound reaction2->product2 product3 Sulfonamide-Linked Target Compound reaction3->product3

Sources

Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate is a bifunctional molecule incorporating a morpholine scaffold, a primary amine, and a tert-butoxycarbonyl (Boc) protecting group. Morpholine and its derivatives are prevalent structural motifs in medicinal chemistry, valued for their favorable physicochemical properties and their role as versatile synthetic intermediates.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules in drug discovery and development. This guide offers a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding for researchers working with this and analogous compounds.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of structurally similar compounds and established NMR chemical shift theory.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2ax~3.8 - 3.9dddJ ≈ 11.5, 3.5, 2.0
H-2eq~3.9 - 4.0dddJ ≈ 11.5, 3.0, 2.0
H-3~3.6 - 3.7m-
H-5ax~3.3 - 3.4dddJ ≈ 12.0, 10.0, 3.0
H-5eq~3.8 - 3.9dddJ ≈ 12.0, 4.0, 2.0
H-6ax~3.5 - 3.6dddJ ≈ 11.5, 10.0, 3.5
H-6eq~3.9 - 4.0dddJ ≈ 11.5, 4.0, 2.5
H-7~1.6 - 1.7m-
H-8~2.8 - 2.9tJ ≈ 6.5
NH₂~1.5 - 2.5br s-
Boc (C(CH₃)₃)~1.45s-

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-2~67 - 68
C-3~50 - 52
C-5~44 - 46
C-6~66 - 67
C-7~36 - 38
C-8~40 - 42
Boc C =O~155 - 156
Boc C (CH₃)₃~80 - 81
Boc C(C H₃)₃~28 - 29

In-depth Spectral Analysis and Interpretation

The predicted spectra are best understood by dissecting the molecule into its constituent parts: the N-Boc protected morpholine ring and the 2-aminoethyl side chain.

The Morpholine Ring System

The morpholine ring is expected to adopt a chair conformation. The presence of the bulky Boc group on the nitrogen atom can influence the ring dynamics and the chemical shifts of the ring protons and carbons.

  • Protons on C-2 and C-6 (adjacent to oxygen): These protons are expected to be the most deshielded of the ring protons due to the electron-withdrawing effect of the adjacent oxygen atom. They will likely appear as complex multiplets (ddd) due to geminal and vicinal couplings. The axial and equatorial protons will have different chemical shifts and coupling constants.

  • Protons on C-3 and C-5 (adjacent to nitrogen): These protons are also deshielded, but generally to a lesser extent than those adjacent to the oxygen. The proton at C-3 will be a multiplet due to coupling with the protons on C-2 and the side chain. The protons on C-5 will appear as complex multiplets.

  • Carbons of the Morpholine Ring: The carbons adjacent to the oxygen (C-2 and C-6) are expected to have chemical shifts in the range of 66-68 ppm. The carbons adjacent to the nitrogen (C-3 and C-5) will be found further upfield, around 44-52 ppm.

The 2-Aminoethyl Side Chain
  • Methylene Protons (H-7 and H-8): The methylene group adjacent to the morpholine ring (H-7) will likely be a multiplet. The methylene group adjacent to the amino group (H-8) is expected to be a triplet, coupling with the H-7 protons.

  • Amino Protons (NH₂): The protons of the primary amine will typically appear as a broad singlet. Its chemical shift can be highly variable depending on the concentration, solvent, and temperature.

  • Methylene Carbons (C-7 and C-8): These carbons will appear in the aliphatic region of the ¹³C NMR spectrum, with predicted shifts around 36-42 ppm.

The tert-Butoxycarbonyl (Boc) Group
  • tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately 1.45 ppm.

  • Boc Carbons: The quaternary carbon of the tert-butyl group is expected around 80-81 ppm, and the three equivalent methyl carbons will produce a strong signal around 28-29 ppm. The carbonyl carbon of the carbamate will be significantly deshielded, appearing around 155-156 ppm.

Experimental Protocols

While specific experimental data for the title compound is unavailable, a standard protocol for acquiring high-quality NMR data for similar small molecules is provided below.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. Other deuterated solvents such as DMSO-d₆ or Methanol-d₄ can be used depending on the compound's solubility.

  • Concentration: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR in CDCl₃, with its signal set to 0.00 ppm.

NMR Data Acquisition
  • Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Experiments: For unambiguous assignment of all signals, a suite of 2D NMR experiments is recommended:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

Visualization of Molecular Structure and NMR Workflow

Caption: Molecular structure of this compound with atom numbering.

nmr_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_experiments NMR Experiments cluster_analysis Data Analysis Compound This compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl₃) Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1 1D ¹H NMR Spectrometer->H1 C13 1D ¹³C NMR Spectrometer->C13 COSY 2D COSY Spectrometer->COSY HSQC 2D HSQC Spectrometer->HSQC HMBC 2D HMBC Spectrometer->HMBC Processing Spectral Processing H1->Processing C13->Processing COSY->Processing HSQC->Processing HMBC->Processing Interpretation Interpretation & Assignment Processing->Interpretation Structure Structure Elucidation Interpretation->Structure

Caption: Standard workflow for NMR-based structural elucidation.

Conclusion

This technical guide provides a detailed predictive framework for the ¹H and ¹³C NMR analysis of this compound. By understanding the expected chemical shifts and coupling patterns of the morpholine ring, the aminoethyl side chain, and the Boc protecting group, researchers can confidently approach the structural characterization of this and related molecules. The application of one- and two-dimensional NMR techniques, as outlined in the experimental protocol, is crucial for the unambiguous assignment of all proton and carbon signals, ensuring the structural integrity and purity of these important synthetic building blocks.

References

  • PubChem. tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate. [Link]

  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • PubChem. tert-Butyl morpholine-4-carboxylate. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Navigating the Analytical Maze: A Technical Guide to the Mass Spectrometry of tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate, a key building block in contemporary drug discovery. Moving beyond a simple recitation of methods, this document delves into the causal reasoning behind experimental design, from sample preparation to the intricacies of fragmentation pathways. We will explore the core principles of electrospray ionization (ESI) as applied to this molecule, predict its fragmentation patterns based on established chemical logic, and provide detailed, field-tested protocols for its qualitative and quantitative analysis via Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This guide is intended to empower researchers and drug development professionals with the practical and theoretical knowledge necessary to develop robust, self-validating analytical methods for this and structurally related compounds.

Introduction: The Significance of a Versatile Morpholine Scaffold

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its favorable physicochemical properties, including aqueous solubility and metabolic stability, make it a desirable component in drug design. This compound (Molecular Formula: C₁₁H₂₂N₂O₃, Molecular Weight: 230.30 g/mol ) is a valuable bifunctional building block, incorporating both a protected amine and a morpholine ring, making it a versatile intermediate in the synthesis of complex pharmaceutical agents.[2]

The Boc (tert-butoxycarbonyl) protecting group is instrumental in multi-step syntheses, necessitating precise analytical methods to monitor its presence and cleavage. Mass spectrometry, particularly when coupled with liquid chromatography, stands as the premier technique for the characterization and quantification of such pharmaceutical intermediates.[] This guide will provide a detailed roadmap for the successful mass spectrometric analysis of this compound.

Foundational Principles: Ionization and Fragmentation Behavior

A thorough understanding of the molecule's behavior within the mass spectrometer is paramount for developing a robust analytical method. Given the polar nature and thermal lability of this compound, Electrospray Ionization (ESI) is the ionization technique of choice.[4] ESI is a "soft" ionization method that typically produces intact protonated molecules, [M+H]⁺, minimizing in-source fragmentation and providing a clear indication of the molecular weight.

Predicted Fragmentation Pathway

The fragmentation of the protonated molecule in the collision cell of a tandem mass spectrometer provides structural information and is the basis for sensitive and selective quantitative analysis using Multiple Reaction Monitoring (MRM). The fragmentation of this compound is predicted to be dominated by the lability of the Boc protecting group and cleavages within the morpholine ring and ethylamine linker.

A primary and highly characteristic fragmentation pathway for Boc-protected amines is the loss of isobutylene, resulting in a neutral loss of 56 Da.[5] Further fragmentation is anticipated through cleavage of the morpholine ring and the ethylamine side chain. The primary amine on the ethyl group is a likely site of protonation, which can influence the subsequent fragmentation cascade.

Below is a diagram illustrating the predicted fragmentation pathway:

fragmentation_pathway M_H [M+H]⁺ m/z 231.17 frag1 Loss of Isobutylene (-56 Da) [M+H-C₄H₈]⁺ m/z 175.11 M_H->frag1 Collision-Induced Dissociation (CID) frag3 Morpholine Ring Opening Fragment m/z 100.08 M_H->frag3 CID frag4 Ethylamine Fragment [CH₂CH₂NH₃]⁺ m/z 44.05 M_H->frag4 CID frag2 Loss of CO₂ (-44 Da) [M+H-C₄H₈-CO₂]⁺ m/z 131.10 frag1->frag2 CID experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Interpretation sample Acquire Standard or Reaction Mixture dissolve Dissolve in Methanol/Water sample->dissolve sonicate Sonicate for Complete Dissolution dissolve->sonicate filter Filter through 0.22 µm Syringe Filter sonicate->filter inject Inject onto LC System filter->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (Positive Mode) separate->ionize analyze Tandem Mass Spectrometry (MS/MS) ionize->analyze process Process Chromatograms and Mass Spectra analyze->process identify Identify Molecular Ion and Fragment Ions process->identify quantify Quantify using Calibration Curve identify->quantify

Caption: A typical experimental workflow for the LC-MS/MS analysis of the target compound.

Sample Preparation Protocol

The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent system, free of interfering matrix components. [4][6] Step-by-Step Protocol:

  • Standard Preparation: Accurately weigh a known amount of this compound standard.

  • Dissolution: Dissolve the standard in a suitable solvent, such as a mixture of methanol and water (e.g., 50:50 v/v), to a stock concentration of 1 mg/mL.

  • Sonication: Sonicate the stock solution for 10-15 minutes to ensure complete dissolution. [7]4. Serial Dilutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve for quantitative analysis.

  • Sample Preparation (from reaction mixtures): If analyzing a reaction mixture, dilute an aliquot of the mixture in a compatible solvent to a concentration within the calibration range.

  • Filtration: Prior to injection, filter all samples and standards through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system. [8]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Parameters

The following parameters provide a robust starting point for method development. Optimization will be necessary based on the specific instrumentation used. [9] Table 1: Suggested LC-MS/MS Parameters

ParameterRecommended SettingRationale
Liquid Chromatography
ColumnC18, 2.1 x 50 mm, 1.8 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A0.1% Formic Acid in WaterVolatile buffer compatible with ESI and promotes protonation.
Mobile Phase B0.1% Acetonitrile with 0.1% Formic AcidCommon organic solvent for reversed-phase chromatography.
Gradient5% to 95% B over 5 minutesA generic gradient to elute a wide range of compounds.
Flow Rate0.4 mL/minSuitable for a 2.1 mm ID column.
Column Temperature40 °CImproves peak shape and reproducibility.
Injection Volume5 µLA typical injection volume to avoid overloading the column.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), PositiveThe presence of amine groups makes positive ionization highly efficient.
Capillary Voltage3.5 kVA typical starting point for ESI.
Desolvation Gas Flow800 L/hrAids in the desolvation of droplets.
Desolvation Temperature350 °CFacilitates solvent evaporation.
Source Temperature150 °CMaintains the ion source at a stable temperature.
Collision GasArgonAn inert gas for collision-induced dissociation.
MRM Transitions (Predicted)
Precursor Ion (Q1)m/z 231.2The protonated molecular ion [M+H]⁺.
Product Ion 1 (Q3)m/z 175.1Corresponds to the loss of isobutylene from the Boc group.
Product Ion 2 (Q3)m/z 131.1Corresponds to the subsequent loss of carbon dioxide.

Quantitative Analysis and Method Validation

For drug development applications, a quantitative understanding of the concentration of intermediates like this compound is critical. A robust LC-MS/MS method should be validated according to established guidelines to ensure its accuracy, precision, and reliability. [10][11] Table 2: Key Validation Parameters for Quantitative LC-MS/MS Methods

ParameterAcceptance CriteriaPurpose
Linearity Correlation coefficient (r²) ≥ 0.99Demonstrates a proportional relationship between concentration and response.
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)Measures the closeness of the measured concentration to the true value.
Precision Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ)Assesses the reproducibility of the measurement under the same conditions.
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3The lowest concentration of analyte that can be reliably detected.
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable accuracy and precisionThe lowest concentration that can be quantitatively determined with acceptable reliability.
Selectivity/Specificity No significant interfering peaks at the retention time of the analyteEnsures that the signal is from the analyte of interest and not from matrix components.
Matrix Effect Assessed by comparing the response of the analyte in matrix versus a neat solutionEvaluates the suppression or enhancement of ionization due to co-eluting matrix components.
Stability Analyte concentration remains within ±15% of the initial concentrationAssesses the stability of the analyte in various conditions (e.g., bench-top, freeze-thaw, long-term storage).

Conclusion: A Framework for Confident Analysis

This technical guide has provided a comprehensive framework for the mass spectrometric analysis of this compound. By understanding the underlying principles of ionization and fragmentation, and by following a systematic approach to method development and validation, researchers can confidently and accurately characterize and quantify this important pharmaceutical intermediate. The protocols and parameters presented herein serve as a robust starting point, empowering scientists to tailor these methods to their specific instrumentation and analytical needs. The logical and self-validating nature of the described workflows ensures the generation of high-quality, reliable data, which is indispensable in the fast-paced and exacting environment of drug discovery and development.

References

  • Core, N. P. A. M. D. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [Link]

  • Al-Nimry, S. S., & Ali, A. A. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Pharmaceutical Chemistry Journal, 57(5), 633-641. [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]

  • Housman, K. J., Swift, A. T., & Oyler, J. M. (2015). Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry. Journal of analytical toxicology, 39(2), 96–105. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135065-69-9, tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. PubChem. [Link]

  • Utami, P. I., et al. (2024). Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hos. Journal of Applied Pharmaceutical Science, 14(03), 108-118. [Link]

  • ResearchGate. (n.d.). How can I avoid the Boc-cleavage during Mass Analysis?. [Link]

  • ResearchGate. (n.d.). The derivatization reaction of morpholine. [Link]

  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
  • Analytical Science & Technology. (2025). Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11435389, Tert-butyl Morpholine-4-carboxylate. PubChem. [Link]

  • YouTube. (2023, January 25). Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. [Link]

  • Greenberg, M. M. (2012). Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams Having Full, Half, and Zero Resonance Energies. The Journal of organic chemistry, 77(17), 7545–7551. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734424, 4-(2-Aminoethyl)morpholine. PubChem. [Link]

  • Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid communications in mass spectrometry : RCM, 22(21), 3339–3352. [Link]

Sources

An In-Depth Technical Guide to the Key Structural Features of tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifaceted Building Block in Modern Synthesis

In the landscape of medicinal chemistry and drug development, the strategic design of molecular building blocks is paramount. These scaffolds must offer a blend of reactivity, stability, and desirable physicochemical properties. Tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate (CAS No: 1174636-48-6) has emerged as a significant heterocyclic intermediate, valued for its unique trifecta of structural components: a labile amine-protecting group, a privileged heterocyclic core, and a reactive primary amine side chain.[1] This guide provides an in-depth analysis of these key features, elucidating the causality behind their functions and their synergistic role in the synthesis of complex molecular architectures.

Dissecting the Core Architecture

The utility of this molecule stems from the distinct roles played by its three primary structural domains. Understanding each component is crucial to appreciating its application in multi-step synthetic strategies.

1. The tert-Butoxycarbonyl (Boc) Protecting Group: A Gatekeeper for Reactivity

The Boc group is arguably the most common amine protecting group in non-peptide organic synthesis.[2] Its function is to temporarily mask the nucleophilicity of the morpholine ring's secondary amine, thereby directing chemical reactions to other sites on the molecule.

  • Mechanism of Action and Strategic Value: The Boc group is introduced via reagents like di-tert-butyl dicarbonate (Boc₂O).[3] Its efficacy lies in its stability under a wide range of conditions, including basic and nucleophilic environments, while being readily removable under acidic conditions.[4][5] This orthogonality is a cornerstone of modern synthesis, allowing for selective deprotection without disturbing other sensitive functionalities. The removal is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[6] The acid-catalyzed cleavage proceeds through the formation of a stable tert-butyl cation, which then decomposes into isobutylene and carbon dioxide.[2]

  • Causality in Experimental Design: The choice of the Boc group is deliberate. Its steric bulk effectively shields the nitrogen atom. Its acid-lability ensures that deprotection conditions are orthogonal to many common synthetic transformations, such as peptide couplings, reductions, or reactions involving base-labile protecting groups (e.g., Fmoc).[4] This predictable reactivity allows chemists to design complex synthetic routes with a high degree of control.

2. The Morpholine Ring: A Privileged Scaffold in Medicinal Chemistry

The morpholine heterocycle is a recurring motif in a vast number of approved drugs and bioactive molecules.[7][8] Its prevalence is not coincidental; the ring imparts several advantageous properties to a parent molecule, making it a "privileged scaffold."[9]

  • Physicochemical and Pharmacokinetic Influence: The morpholine ring, with its ether linkage and secondary amine, strikes a unique balance between hydrophilicity and lipophilicity. This can significantly improve the pharmacokinetic profile of a drug candidate.[9] Specifically, its presence often leads to:

    • Enhanced Aqueous Solubility: The oxygen and nitrogen atoms can act as hydrogen bond acceptors, improving interaction with water.[10]

    • Metabolic Stability: The saturated heterocyclic ring is generally more resistant to metabolic degradation compared to aromatic rings.

    • Favorable pKa: The morpholine nitrogen has a reduced pKa compared to simpler aliphatic amines, which can be beneficial for tuning a molecule's ionization state at physiological pH.[10]

  • Structural Role: In many active compounds, the morpholine ring acts as a rigid scaffold, holding appended functional groups in a specific spatial orientation required for binding to a biological target.[11] Its flexible chair-like conformation allows it to adapt within a binding pocket.[10] Its inclusion in molecules like the antibacterial drug Linezolid and the anticancer agent Gefitinib underscores its importance in the pharmaceutical industry.[12]

3. The 2-Aminoethyl Side Chain: The Primary Reactive Handle

With the morpholine nitrogen securely protected, the primary amine of the 2-aminoethyl side chain becomes the principal site for chemical elaboration. This unhindered, nucleophilic nitrogen is a versatile functional group for building molecular complexity.

  • Synthetic Versatility: The primary amine is a gateway to a multitude of chemical transformations, including:

    • Amide Bond Formation: Reaction with carboxylic acids or activated esters to form amides, a fundamental linkage in peptides and many pharmaceuticals.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

    • Sulfonamide Synthesis: Reaction with sulfonyl chlorides.

    • Alkylation and Arylation reactions.

This strategic placement of a reactive primary amine on a privileged, protected scaffold makes this compound an exceptionally useful building block for creating libraries of compounds in drug discovery programs.[1]

Structural Interplay and Synthetic Strategy

The true power of this molecule lies in the synergy of its components. A typical synthetic workflow leverages this structural design for controlled, stepwise synthesis.

G A tert-Butyl 3-(2-aminoethyl) morpholine-4-carboxylate B Reaction at Primary Amine (e.g., Acylation, Alkylation) A->B C Boc-Protected Intermediate D Final Product with Free Morpholine Amine C->D Acid (TFA/HCl)

Caption: A generalized workflow illustrating the strategic use of the molecule.

This two-stage approach—first reacting at the exposed primary amine and then deprotecting the morpholine nitrogen—provides chemists with precise control over the construction of complex molecules, enabling the synthesis of specific target structures while minimizing side reactions.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of this compound is achieved through standard analytical techniques. The expected data from these methods provides a self-validating confirmation of the key structural features.

Table 1: Key Physicochemical and Spectroscopic Data

Property Value Reference
Molecular Formula C₁₁H₂₂N₂O₃ [1]
Molecular Weight 230.30 g/mol [1]
¹H NMR (CDCl₃, 400 MHz) See Protocol Below for Expected Shifts [13]

| ¹³C NMR (CDCl₃, 100 MHz) | See Protocol Below for Expected Shifts |[13] |

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To confirm the chemical structure by identifying the distinct proton environments corresponding to the Boc group, morpholine ring, and aminoethyl side chain.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Instrument Setup: Acquire the spectrum on a 400 MHz NMR spectrometer.

  • Data Analysis & Interpretation:

    • Boc Group: Expect a sharp, prominent singlet at approximately δ 1.4-1.5 ppm , integrating to 9 protons. This is the characteristic signal for the nine equivalent protons of the tert-butyl group.

    • Morpholine Ring Protons: Expect a series of complex multiplets between δ 2.4-3.8 ppm . These signals correspond to the protons on the morpholine ring, often showing complex splitting due to their diastereotopic nature and coupling with each other.

    • Aminoethyl Side Chain: Expect two triplets (or more complex multiplets) corresponding to the two CH₂ groups. The protons closer to the morpholine ring will appear around δ 2.4-2.8 ppm , while the protons adjacent to the primary amine will be slightly downfield. The -NH₂ protons may appear as a broad singlet.

Validation: The presence of all three distinct signal types in the correct chemical shift regions and with the correct integration values provides strong, self-validating evidence for the molecular structure.

Conclusion

This compound is a masterfully designed synthetic intermediate. Its architecture, featuring a strategically placed Boc protecting group, a pharmacokinetically favorable morpholine core, and a readily functionalizable aminoethyl side chain, offers a robust platform for the efficient construction of novel chemical entities. This guide has dissected these features, providing the rationale behind their inclusion and demonstrating their collective utility for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation therapeutics.

References

  • PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. Available from: [Link]

  • Wiley Online Library. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Available from: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]

  • Palyi, A. V. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Available from: [Link]

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available from: [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available from: [Link]

  • Autechaux. The Role of t-Boc Protection in Organic Synthesis Applications. Available from: [Link]

  • Kourounakis, A. P., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. Available from: [Link]

  • Supporting Information. Characterization Data of the Products. Available from: [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link]

  • ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available from: [Link]

  • MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Available from: [Link]

  • Lead Sciences. tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate. Available from: [Link]

Sources

A Senior Application Scientist's Guide to tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate, a bifunctional building block of significant interest in medicinal chemistry and drug development. We will explore its chemical and physical properties, survey its commercial availability, and offer expert insights into supplier vetting and quality control. Furthermore, this guide will detail the compound's role as a strategic synthetic intermediate, provide essential safety and handling protocols, and present a logical workflow for its procurement and application. This document is intended for researchers, chemists, and procurement specialists in the pharmaceutical and biotechnology sectors who require a reliable source of technical information for this versatile morpholine derivative.

Introduction: The Strategic Value of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its favorable physicochemical properties—including metabolic stability, aqueous solubility, and a non-planar structure that can aid in exploring chemical space—make it a desirable component in drug design.[1] The subject of this guide, this compound, is a valuable derivative that incorporates this key heterocycle.

This compound is a bifunctional molecule, featuring a primary amine protected as a Boc-carbamate and a free primary amine on an ethyl side chain. This differential protection allows for selective, sequential reactions, making it an ideal building block for constructing more complex molecules through techniques like amide coupling or reductive amination. Its primary utility lies in its role as a linker or scaffold component in the synthesis of novel therapeutic agents.

Chemical Profile

A precise understanding of a reagent's chemical and physical properties is fundamental to its successful application in any synthetic workflow.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 1174636-48-6[2]
Molecular Formula C11H22N2O3[2]
Molecular Weight 230.30 g/mol [2]
MDL Number MFCD13194719[2]
Appearance Typically an oil or low-melting solidSupplier Data
Purity Commonly available at ≥95% or ≥98%[2][3]
Storage Recommended: 2-8°C, under inert atmosphere, sealed from moisture[2][3][4]

The Boc (tert-butoxycarbonyl) protecting group on the morpholine nitrogen is crucial. It is stable under a wide range of reaction conditions but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid), unmasking the secondary amine for subsequent functionalization. The primary amine at the terminus of the ethyl group provides the key reactive handle for conjugation to other molecules.

Commercial Availability and Supplier Analysis

This building block is available from a range of fine chemical suppliers who specialize in reagents for research and development. Availability can range from milligram-scale for initial screening to kilogram-scale for preclinical development.

SupplierCatalog Number (Example)Purity SpecificationNotes
Synblock PB48820NLT 98%Provides access to MSDS, NMR, and HPLC data.[2]
BLDpharm BD44300295%Offers various quantities from 100mg to 1g.[3]
Dayang Chem N/AVariesA China-based manufacturer and supplier for R&D to bulk scale.[5]
Lead Sciences BD44300295%Distributes BLDpharm products.[3]

Disclaimer: This is not an exhaustive list. Catalog numbers and availability are subject to change. Researchers should always verify current information directly with the supplier.

The causality behind choosing a supplier extends beyond price. For early-stage discovery, a supplier offering small, readily available quantities with baseline analytical data (e.g., NMR, LC-MS) is often sufficient. For later-stage development, a supplier's ability to provide batch-to-batch consistency, a comprehensive Certificate of Analysis (CoA), and scale-up manufacturing capabilities becomes paramount.

Procurement and Quality Control: A Self-Validating Workflow

Ensuring the identity and purity of a starting material is a critical, non-negotiable step in any synthetic campaign. A flawed starting material can invalidate weeks or months of research. The following workflow provides a self-validating system for procuring and qualifying this reagent.

G cluster_0 Phase 1: Supplier Vetting cluster_1 Phase 2: In-House QC S_ID Identify Potential Suppliers S_REQ Request Quotes & Availability S_ID->S_REQ S_DOC Request Spec Sheet & Example CoA S_REQ->S_DOC S_SEL Select Supplier Based on Cost, Lead Time, & Data S_DOC->S_SEL QC_REC Receive Material & Quarantine S_SEL->QC_REC Place Order QC_CoA Review Supplier CoA QC_REC->QC_CoA QC_ID Confirm Identity (¹H NMR, MS) QC_CoA->QC_ID QC_PUR Confirm Purity (HPLC, LC-MS) QC_ID->QC_PUR QC_PUR->QC_REC Reject if Fails Spec QC_REL Release for Use QC_PUR->QC_REL

Caption: Workflow for Supplier Vetting and In-House Quality Control.

Expert Rationale:

  • Identity Confirmation: ¹H NMR is essential to confirm the structural integrity of the molecule. The spectrum should show characteristic peaks for the Boc group (~1.4 ppm), the morpholine ring protons, and the ethyl side chain. Mass spectrometry confirms the correct molecular weight.

  • Purity Assessment: HPLC is the gold standard for assessing purity. It can quantify the main component and detect any process-related impurities or degradation products that may not be visible by NMR. This step is critical because impurities can interfere with subsequent reactions, leading to lower yields and complex purification challenges.

Applications in Synthesis

The primary application of this reagent is as a bifunctional building block. The free primary amine serves as a nucleophile, enabling a variety of conjugation chemistries.

Typical Reaction Scheme: Amide Bond Formation

  • Activation: A carboxylic acid is activated using a standard coupling agent (e.g., HATU, HOBt/EDC).

  • Coupling: this compound is added, typically in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction.

  • Workup & Purification: The reaction is worked up to remove excess reagents and byproducts, followed by purification, usually via column chromatography.

  • Deprotection (Optional): The Boc group is removed with a strong acid like TFA in a solvent such as dichloromethane (DCM) to reveal the morpholine's secondary amine for further functionalization.

This sequence allows for the controlled, directional assembly of complex molecules, which is a cornerstone of modern drug discovery. The morpholine unit can impart desirable pharmacokinetic properties, while the linker allows for attachment to a pharmacophore or a larger biological molecule.[6]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols are mandatory. While a specific Safety Data Sheet (SDS) for this exact compound is best obtained directly from the supplier, we can infer hazards from related structures like 4-(2-Aminoethyl)morpholine and general morpholine compounds.[7]

  • Hazards: Compounds containing amine functionalities can be corrosive and cause skin and eye irritation or burns.[7][8] Inhalation may cause respiratory tract irritation.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors or dust.[7] Avoid contact with skin and eyes.

  • Storage: Store the container tightly sealed in a cool, dry, and well-ventilated place.[2][3][4] For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C is recommended to prevent degradation from atmospheric moisture and CO2.

Conclusion

This compound is a strategically valuable building block for researchers engaged in the synthesis of complex molecular architectures. Its differentially protected amine functionalities provide synthetic flexibility, while the embedded morpholine scaffold offers a proven strategy for enhancing the drug-like properties of a molecule. Commercial availability from multiple suppliers makes it an accessible reagent for both small-scale discovery and larger-scale development campaigns. By implementing a rigorous supplier vetting and quality control process, researchers can confidently incorporate this versatile compound into their synthetic workflows, accelerating the path toward novel chemical entities.

References

  • PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. [Link]

  • ResearchGate. Morpholines. Synthesis and Biological Activity. [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. [Link]

  • University of Illinois Chicago. Synthesis of Polyamino-Carboxylate Scaffolds for Biological and Biomedical Applications. [Link]

  • Lead Sciences. tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate. [Link]

Sources

An In-depth Technical Guide to the Morpholine Moiety in Drug Design: A Case Study on the Oxazolidinone Antibiotic, Linezolid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its pKa, polarity, and ability to form hydrogen bonds, make it a valuable component in the design of therapeutic agents with optimized pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth technical analysis of the role of the morpholine moiety in drug development, using the clinically significant oxazolidinone antibiotic, Linezolid, as a case study. We will explore the synthesis, mechanism of action, structure-activity relationships, and clinical applications of Linezolid, with a particular focus on the contribution of the morpholine ring to its overall efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of morpholine-containing scaffolds in their own research endeavors.

Introduction: The Versatility of the Morpholine Scaffold in Medicinal Chemistry

The morpholine heterocycle is a six-membered ring containing oxygen and nitrogen atoms at positions 1 and 4, respectively.[1][2][3] This structural motif is found in a wide array of biologically active compounds, ranging from agricultural fungicides to central nervous system (CNS) active agents and antimicrobial drugs.[1][4][5] The presence of both a hydrogen bond acceptor (the oxygen atom) and a weakly basic nitrogen atom imparts a unique balance of hydrophilicity and lipophilicity to molecules containing this scaffold.[5] This balance is often crucial for achieving desirable pharmacokinetic properties, such as improved aqueous solubility, enhanced membrane permeability, and reduced off-target toxicity.[5]

In the context of drug design, the morpholine ring can serve several key functions:

  • Pharmacokinetic Modifier: The morpholine moiety can be introduced to a lead compound to fine-tune its absorption, distribution, metabolism, and excretion (ADME) profile. Its polarity can enhance solubility, while its overall structure can influence metabolic stability.[5]

  • Pharmacophore Element: The atoms and functional groups of the morpholine ring can directly interact with biological targets, such as enzymes and receptors, contributing to the compound's potency and selectivity.

  • Structural Scaffold: The rigid, chair-like conformation of the morpholine ring can serve as a scaffold to orient other functional groups in a specific three-dimensional arrangement, facilitating optimal binding to a target protein.

This guide will delve into these aspects through a detailed examination of Linezolid, a first-in-class oxazolidinone antibiotic that has become a critical tool in the fight against multidrug-resistant bacteria.

Linezolid: A Case Study in the Strategic Application of the Morpholine Moiety

Linezolid is a synthetic antibiotic used for the treatment of serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Its unique mechanism of action, which involves the inhibition of bacterial protein synthesis at a very early stage, makes it effective against strains that are resistant to other classes of antibiotics.

The IUPAC name for Linezolid is (S)-N-({3-[3-fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide . Its chemical formula is C₁₆H₂₀FN₃O₄.

The morpholine ring in Linezolid is a critical component of its structure and function. It is N-substituted on the phenyl ring and plays a significant role in the drug's overall properties.

Synthesis of Linezolid: Incorporating the Morpholine Scaffold

The synthesis of Linezolid has been the subject of extensive research, with numerous routes developed to improve efficiency and yield. A common strategy involves the construction of the core oxazolidinone ring followed by the introduction of the morpholine-containing side chain.

A generalized synthetic approach is outlined below. It is important to note that specific reaction conditions and reagents may vary between different published methods.

General Synthetic Scheme

The synthesis often begins with the preparation of a suitable N-aryloxazolidinone intermediate. The morpholine moiety is typically introduced via nucleophilic aromatic substitution on an activated fluorinated benzene derivative.

Linezolid Synthesis A 3-Fluoro-4-nitroaniline C Intermediate A A->C 1. Diazotization 2. Reduction B Glycidyl butyrate B->C Ring opening E Intermediate B C->E Nucleophilic Aromatic Substitution D Morpholine D->E G Intermediate C (Oxazolidinone core) E->G Cyclization F Phosgene equivalent F->G I Linezolid G->I Functional group manipulation H Acetamide side chain introduction H->I

Caption: Generalized synthetic workflow for Linezolid.

Step-by-Step Experimental Protocol (Illustrative)

The following is an illustrative protocol for a key step in a potential Linezolid synthesis, the nucleophilic aromatic substitution to introduce the morpholine ring. This protocol is a composite of general procedures found in the literature and should be adapted and optimized for specific laboratory conditions.[6]

Step 1: Reaction Setup

  • To a stirred solution of a suitable fluorinated precursor (e.g., an N-substituted 3-fluoro-4-nitrophenyl derivative) (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) (10 mL/mmol of substrate), add morpholine (1.2 eq) and a suitable base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • The reaction vessel is equipped with a condenser and a nitrogen inlet.

Step 2: Reaction Execution

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the specific substrate.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).

Step 3: Workup and Purification

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired morpholine-substituted intermediate.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

Mechanism of Action: The Role of Morpholine in Targeting the Bacterial Ribosome

Linezolid exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria. It binds to the 23S ribosomal RNA (rRNA) of the 50S subunit, preventing the formation of the initiation complex, which is a crucial step in protein synthesis.

Linezolid MOA cluster_0 Bacterial Ribosome 50S_subunit 50S Subunit Protein_Synthesis_Blocked Protein Synthesis Blocked 50S_subunit->Protein_Synthesis_Blocked Prevents formation of the initiation complex 30S_subunit 30S Subunit 30S_subunit->Protein_Synthesis_Blocked mRNA mRNA mRNA->Protein_Synthesis_Blocked Linezolid Linezolid Linezolid->50S_subunit Binds to 23S rRNA of the 50S subunit

Caption: Mechanism of action of Linezolid.

While the core oxazolidinone ring is primarily responsible for the direct interaction with the ribosomal target, the morpholine moiety contributes to the overall binding affinity and pharmacokinetic properties of the drug. The polarity of the morpholine ring can influence the drug's ability to penetrate the bacterial cell wall and reach its intracellular target.

Structure-Activity Relationship (SAR) and the Importance of the Morpholine Ring

SAR studies of oxazolidinones have revealed the critical importance of the N-aryl substituent for antibacterial activity. The presence of the morpholine ring at the para-position of the phenyl ring is a key determinant of Linezolid's potency.

Modification of the Morpholine RingEffect on Antibacterial Activity
Replacement with a less polar groupDecreased activity
Replacement with a more bulky groupSteric hindrance, reduced activity
Alteration of the substitution patternOften leads to reduced potency

These findings suggest that the size, shape, and polarity of the morpholine ring are well-optimized for potent antibacterial activity.

Clinical Applications and Pharmacokinetics

Linezolid is approved for the treatment of various infections caused by susceptible Gram-positive bacteria, including:

  • Nosocomial pneumonia

  • Community-acquired pneumonia

  • Complicated skin and skin structure infections

  • Vancomycin-resistant Enterococcus faecium infections

The morpholine moiety contributes to Linezolid's favorable pharmacokinetic profile, which includes high oral bioavailability (approximately 100%), allowing for intravenous-to-oral switch therapy.

Table of Pharmacokinetic Parameters of Linezolid:

ParameterValue
Bioavailability~100%
Protein Binding~31%
Half-life4.5 - 5.5 hours
MetabolismOxidation of the morpholine ring
ExcretionPrimarily renal

Conclusion

The morpholine ring is a versatile and valuable scaffold in modern drug discovery and development. The case of Linezolid effectively demonstrates how the strategic incorporation of this moiety can lead to a drug with a novel mechanism of action, potent activity against resistant pathogens, and a favorable pharmacokinetic profile. For researchers and scientists, a deep understanding of the chemical properties and biological implications of the morpholine ring is essential for the rational design of new and improved therapeutic agents. The principles illustrated in this guide can be applied to a wide range of therapeutic areas, highlighting the enduring importance of this simple yet powerful heterocyclic system.

References

  • Morpholine Derivatives in Agrochemical Discovery and Development. PubMed.[Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate.[Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.[Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central.[Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central.[Link]

  • 4-(2-Hydroxy-3-(isopropylamino)propoxy)benzaldehyde | C13H19NO3 | CID 13621729. PubChem.[Link]

  • 4-(3-Aminophenyl)morpholin-3-one | C10H12N2O2 | CID 28917387. PubChem.[Link]

  • 4-[4-(N-(3-chloro-(2R)-2-hydroxy-1-propyl)amino)phenyl]morpholin-3-one. PubChem.[Link]

  • Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. PubMed.[Link]

  • Isopropyl 3-(4-(2-hydroxy-3-((2-(morpholine-4-carboxamido)ethyl)amino)propoxy)phenyl)propanoate Hydrochloride. Pharmaffiliates.[Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate.[Link]

  • Morpholine. Wikipedia.[Link]

  • Morpholine. NIST WebBook.[Link]

  • Morpholine derivatives, process for their production, pharmaceutical preparations containing these derivatives.
  • Showing Compound Morpholine (FDB008207). FooDB.[Link]

  • Isopropyl (R)-3-(4-(2-hydroxy-3-((2-(morpholine-4-carboxamido)ethyl)amino)propoxy)phenyl)propanoate. Pharmaffiliates.[Link]

Sources

Methodological & Application

The Strategic deployment of tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate in Contemporary Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the morpholine heterocycle has emerged as a privileged scaffold, prized for its ability to confer favorable physicochemical properties upon bioactive molecules.[1] Among the diverse array of morpholine-based building blocks, tert-butyl 3-(2-aminoethyl)morpholine-4-carboxylate stands out as a versatile and strategically valuable intermediate. Its unique structural features, including a primary amino group for diverse functionalization and a Boc-protected secondary amine integrated within the morpholine ring, offer medicinal chemists a powerful tool for navigating the complexities of lead optimization and drug candidate development. This guide provides an in-depth exploration of the applications and experimental protocols associated with this key synthetic intermediate.

I. Core Attributes and Strategic Value

The utility of this compound in medicinal chemistry is rooted in the synergistic interplay of its constituent parts: the morpholine core, the ethylamine side chain, and the Boc protecting group.

  • The Morpholine Moiety: The morpholine ring is a popular isostere for various functional groups and is known to enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability.[2] Its incorporation into drug candidates can lead to improved pharmacokinetic profiles, a critical consideration in the development of orally bioavailable therapeutics. Furthermore, the oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets.

  • The Ethylamine Side Chain: The primary amine of the ethylamine side chain serves as a versatile handle for a wide range of chemical transformations. This nucleophilic center readily participates in amide bond formation, reductive amination, and the synthesis of sulfonamides and ureas, allowing for the facile introduction of diverse substituents to probe the structure-activity relationships (SAR) of a given compound series.

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides temporary protection of the morpholine nitrogen, preventing its undesired participation in reactions targeting the primary amine of the side chain. The Boc group is renowned for its stability under a wide range of reaction conditions and its clean, acid-labile removal, which is often achieved with high yields.[3][4] This orthogonality is a cornerstone of modern multi-step organic synthesis. The steric bulk of the tert-butyl group can also play a role in directing the stereochemical outcome of certain reactions.[5]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₁H₂₂N₂O₃
Molecular Weight 230.30 g/mol
CAS Number 1174636-48-6
Appearance Not specified (typically an oil or low-melting solid)
Solubility Soluble in common organic solvents (e.g., DCM, MeOH, EtOAc)

II. Synthetic Strategies and Key Transformations

The synthesis of this compound is not widely detailed in readily available literature, suggesting it is often prepared on-demand or sourced from specialized chemical suppliers. However, the construction of the 3-substituted morpholine core can be approached through several established synthetic strategies. One plausible approach involves the asymmetric synthesis from chiral aminoalkyne precursors, followed by functional group manipulations to install the aminoethyl side chain.[6]

The true value of this building block lies in its application in subsequent synthetic steps. Below are detailed protocols for the key transformations that medicinal chemists will employ when utilizing this versatile intermediate.

A. Protocol 1: Amide Bond Formation

The primary amine of this compound is readily acylated to form a diverse range of amides. This reaction is fundamental to the construction of many drug candidates.

Workflow for Amide Coupling:

cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_workup Workup & Purification A Carboxylic Acid (R-COOH) C Coupling Agent (e.g., HATU, EDC/HOBt) A->C B tert-Butyl 3-(2-aminoethyl) morpholine-4-carboxylate B->C P Amide Product C->P Amide Bond Formation D Base (e.g., DIPEA, Et3N) D->C E Solvent (e.g., DMF, DCM) E->C F Room Temperature F->C G Aqueous Workup H Extraction G->H I Chromatography H->I I->P Purified Product P->G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_workup Workup A Boc-Protected Morpholine Derivative B Strong Acid (e.g., TFA, HCl in Dioxane) A->B P Deprotected Morpholine (Amine Salt) B->P Acid-Mediated Deprotection C Solvent (e.g., DCM, Dioxane) C->B D Room Temperature or 0 °C D->B E Solvent Evaporation F Trituration or Salt Formation E->F F->P Isolated Product P->E

Sources

Application Notes and Protocols for Amide Coupling Reactions with tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of tert-butyl 3-(2-aminoethyl)morpholine-4-carboxylate in amide coupling reactions. This document delves into the underlying chemical principles, offers detailed step-by-step protocols for various coupling methods, and provides insights into overcoming potential challenges, particularly those related to steric hindrance.

Introduction: The Strategic Importance of the Morpholine Moiety

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as aqueous solubility, metabolic stability, and pharmacokinetic profiles. This compound is a valuable building block, presenting a primary amine for amide bond formation while the morpholine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. This orthogonal protecting group strategy allows for selective acylation of the primary amine, with the Boc group being readily removable under acidic conditions in a later synthetic step.

The primary amine on the ethyl side chain, while reactive, can present moderate steric hindrance due to the adjacent bulky morpholine and Boc-protecting group. This necessitates careful selection of coupling reagents and optimization of reaction conditions to ensure efficient and high-yield amide bond formation.

Foundational Principles of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid. This is because the carboxylate anion, formed by deprotonation of the carboxylic acid by the amine, is a poor electrophile, and the direct reaction is thermodynamically unfavorable. Coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acyl intermediate that is readily attacked by the nucleophilic amine.

This guide will focus on three widely used and effective classes of coupling reagents:

  • Carbodiimides: such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt).

  • Aminium/Uronium Salts: like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are highly efficient for sterically hindered substrates.

  • Phosphonium Anhydrides: specifically Propanephosphonic Anhydride (T3P®), a versatile and user-friendly reagent with an excellent safety profile.

The choice of coupling reagent, base, and solvent is critical and depends on the specific substrates, their steric and electronic properties, and the desired reaction outcomes.

Reaction Mechanisms: A Visual Guide

Understanding the reaction mechanisms is crucial for troubleshooting and optimizing amide coupling reactions. The following diagrams illustrate the pathways for the three highlighted coupling methods.

EDC/HOBt Coupling Mechanism

The EDC/HOBt method is a classic and cost-effective approach. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis and can rearrange to a non-reactive N-acylurea. The addition of HOBt mitigates these side reactions by trapping the O-acylisourea to form a more stable HOBt-active ester, which then efficiently reacts with the amine.

EDC_HOBt_Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt Urea Urea Byproduct O_Acylisourea->Urea + Amine NAcylurea N-Acylurea (Side Product) O_Acylisourea->NAcylurea Rearrangement HOBt HOBt HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide + Amine Amine tert-Butyl 3-(2-aminoethyl) morpholine-4-carboxylate Amine->Amide Amine->Urea

Figure 1: EDC/HOBt Coupling Mechanism.

HATU Coupling Mechanism

HATU is a highly effective coupling reagent, particularly for challenging substrates. In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated and attacks HATU to form a highly reactive OAt-active ester. This active ester then readily reacts with the amine to yield the desired amide. Pre-activation of the carboxylic acid with HATU and base before adding the amine is often recommended to prevent a side reaction where the amine attacks HATU directly.

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) Base->Carboxylate OAt_Ester OAt Active Ester Carboxylate->OAt_Ester + HATU HATU HATU HATU->OAt_Ester Amide Amide Product OAt_Ester->Amide + Amine Amine tert-Butyl 3-(2-aminoethyl) morpholine-4-carboxylate Amine->Amide

Figure 2: HATU Coupling Mechanism.

T3P® Coupling Mechanism

T3P® (Propanephosphonic Anhydride) is a mild and efficient cyclic anhydride coupling reagent. The carboxylic acid reacts with T3P® to form a mixed anhydride intermediate. This activated intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and water-soluble phosphonic acid byproducts that are easily removed during workup.

T3P_Mechanism RCOOH Carboxylic Acid (R-COOH) Mixed_Anhydride Mixed Anhydride Intermediate RCOOH->Mixed_Anhydride + T3P® T3P T3P® T3P->Mixed_Anhydride Amide Amide Product Mixed_Anhydride->Amide + Amine Byproducts Phosphonic Acid Byproducts Mixed_Anhydride->Byproducts Amine tert-Butyl 3-(2-aminoethyl) morpholine-4-carboxylate Amine->Amide

Figure 3: T3P® Coupling Mechanism.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the amide coupling of a generic carboxylic acid with this compound using the three discussed coupling systems.

General Considerations
  • Reagents and Solvents: Use anhydrous solvents for all reactions. Reagents should be of high purity.

  • Inert Atmosphere: While not always strictly necessary, performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen, especially with sensitive substrates.

  • Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: EDC/HOBt Coupling

This protocol is a reliable starting point for a wide range of carboxylic acids.

Materials:

Reagent/Solvent M.W. Typical Equivalents
Carboxylic Acid - 1.0
This compound 230.30 1.0 - 1.2
EDC·HCl 191.70 1.2 - 1.5
HOBt 135.12 1.2 - 1.5
DIPEA 129.24 2.0 - 3.0

| Dichloromethane (DCM) or Dimethylformamide (DMF) | - | - |

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq.), this compound (1.1 eq.), and HOBt (1.2 eq.).

  • Dissolve the mixture in anhydrous DCM or DMF (concentration typically 0.1-0.5 M).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq.) to the stirred solution.

  • Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Dilute the reaction mixture with DCM or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA and EDC-urea), saturated NaHCO₃ solution (to remove HOBt and unreacted carboxylic acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: HATU Coupling

This protocol is highly recommended for sterically hindered carboxylic acids or when the EDC/HOBt method gives low yields.

Materials:

Reagent/Solvent M.W. Typical Equivalents
Carboxylic Acid - 1.0
This compound 230.30 1.0 - 1.2
HATU 380.23 1.1 - 1.3
DIPEA 129.24 2.0 - 4.0

| Dimethylformamide (DMF) | - | - |

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq.) and HATU (1.1 eq.).

  • Dissolve the solids in anhydrous DMF (concentration typically 0.1-0.5 M).

  • Add DIPEA (2.0 eq.) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.1 eq.) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: T3P® Coupling

T3P® is an excellent choice for its ease of use, high yields, and simple workup, as the byproducts are water-soluble.

Materials:

Reagent/Solvent M.W. Typical Equivalents
Carboxylic Acid - 1.0
This compound 230.30 1.0 - 1.2
T3P® (50% in Ethyl Acetate or DMF) 318.18 (trimer) 1.2 - 1.5
Pyridine or DIPEA 79.10 or 129.24 3.0 - 5.0

| Ethyl Acetate or Acetonitrile | - | - |

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq.) and this compound (1.1 eq.).

  • Dissolve the starting materials in anhydrous ethyl acetate or acetonitrile (concentration typically 0.1-0.5 M).

  • Add pyridine or DIPEA (4.0 eq.).

  • Add the T3P® solution (1.5 eq.) dropwise to the stirred mixture at room temperature. An exotherm may be observed.

  • Stir the reaction at room temperature for 1-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Quench the reaction by adding saturated NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting and Field-Proven Insights

  • Low Yields: If yields are low, consider increasing the equivalents of the coupling reagent and the amine (up to 1.5 and 1.3 equivalents, respectively). For sterically demanding substrates, switching from EDC/HOBt to HATU or T3P® is often beneficial. Running the reaction at a slightly elevated temperature (e.g., 40-50 °C) can also improve reaction rates, but monitor for potential side reactions.

  • Side Reactions: The formation of N-acylurea with EDC can be minimized by the addition of HOBt and maintaining a low reaction temperature initially. With HATU, pre-activation of the carboxylic acid is key to preventing the formation of a guanidinium byproduct from the reaction of HATU with the amine.

  • Epimerization: For chiral carboxylic acids, epimerization at the α-carbon is a potential risk. Using additives like HOBt or HOAt, and reagents like T3P® with a mild base like pyridine can significantly suppress racemization. It is advisable to keep reaction temperatures low and reaction times as short as possible.

  • Difficult Purification: The water-soluble byproducts from EDC and T3P® reactions can often be effectively removed with thorough aqueous washes. If the product is also somewhat water-soluble, back-extraction of the aqueous layers may be necessary to recover all the product.

Conclusion

This compound is a versatile building block for introducing the valuable morpholine moiety into target molecules. Successful amide coupling relies on the judicious selection of coupling reagents and reaction conditions tailored to the specific carboxylic acid partner. The protocols and insights provided in this guide, based on established chemical principles and practical experience, offer a robust framework for achieving high-yield synthesis of the desired amide products. Careful execution of these methods, coupled with diligent reaction monitoring and purification, will enable researchers to effectively utilize this important synthetic intermediate in their drug discovery and development programs.

References

  • A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids is described. Amide coupling of aniline derivatives has been investigated with a number of reagents under a variety of reaction conditions. The use of 1 equivalent of EDC and 1 equivalent of DMAP, catalytic amount of HOBt and DIPEA provided the best results. Link

  • EDAC · HCl, EDC · HCl ... Normally, EDC-mediated couplings are performed in polar solvents such as DMF or NMP or even in methylene chloride. EDC has also been employed in SPPS on highly polar resins compatible with water-containing solvents. Contrary to DCU, the urea formed from EDC is readily soluble. EDC is the reagent of choice for the conjugation of peptides, labels, small organic molecules etc. to proteins. In addition to racemization another side reaction with carbodiimides is

Application Note: 2-Aminopyrimidine as a Versatile Precursor for the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Protein kinases, enzymes that regulate a vast array of cellular processes, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2] Small molecule kinase inhibitors have revolutionized the treatment of various cancers and inflammatory diseases. A common structural feature among many successful kinase inhibitors is a heterocyclic core that anchors the molecule within the ATP-binding site of the kinase.[3]

The pyrimidine ring system, a fundamental component of DNA and RNA, is a privileged scaffold in medicinal chemistry.[4][5] Specifically, the 2-aminopyrimidine moiety is a recurring motif in numerous FDA-approved kinase inhibitors, including blockbuster drugs like Imatinib (Gleevec) and Gefitinib (Iressa).[6] Its prevalence stems from its unique ability to act as a bioisostere of the adenine ring of ATP, forming key hydrogen bond interactions with the "hinge" region of the kinase catalytic domain.[1][7] This application note provides a technical guide on the strategic use of 2-aminopyrimidine as a precursor, detailing its mechanistic importance and providing a robust, field-proven protocol for the synthesis of N-aryl-2-aminopyrimidine derivatives, a core intermediate in kinase inhibitor development.

Strategic Importance of the 2-Aminopyrimidine Scaffold

Mechanism of Action: The Kinase Hinge Binder

The ATP-binding site of a kinase is structurally conserved and composed of an N-terminal and C-terminal lobe connected by a flexible hinge region.[8] Type I kinase inhibitors, the most common class, are ATP-competitive and owe their efficacy to their ability to form stable interactions within this site. The 2-aminopyrimidine scaffold is exceptionally effective because it mimics the hydrogen bonding pattern of ATP's adenine base.[3][9]

Specifically, the scaffold presents:

  • An exocyclic amino group (at the C2 position) that acts as a hydrogen bond donor.

  • A ring nitrogen atom (at the N1 position) that acts as a hydrogen bond acceptor.

This arrangement allows the molecule to form two critical hydrogen bonds with the peptide backbone of the kinase hinge region, effectively anchoring the inhibitor in the active site and preventing ATP from binding.[9][10] This bidentate interaction provides a high-affinity foundation upon which further substitutions can be made to achieve potency and selectivity against a specific kinase target.

Diagram: Kinase Hinge Interaction Model

The following diagram illustrates the crucial hydrogen bonding pattern between a generic 2-aminopyrimidine inhibitor and the kinase hinge backbone.

G cluster_inhibitor 2-Aminopyrimidine Inhibitor cluster_hinge Kinase Hinge Backbone I_N1 N I_C2 C I_N1->I_C2 H_NH N-H (GK+3 Amide) I_N1->H_NH H-Bond (Acceptor) I_NH2 H₂N I_C2->I_NH2 I_R R (Selectivity Group) I_C2->I_R H_CO C=O (GK+1 Carbonyl) I_NH2->H_CO H-Bond (Donor)

Caption: 2-Aminopyrimidine forming key H-bonds with the kinase hinge.

Synthetic Strategies & Protocol

The construction of N-aryl-2-aminopyrimidine cores is a critical step in synthesizing a vast library of potential kinase inhibitors. While classical methods involving guanidine condensation exist, they are often limited by the availability of starting materials.[6] Modern cross-coupling reactions, particularly the Buchwald-Hartwig amination, offer a more versatile and efficient route for forging the crucial C-N bond between the 2-aminopyrimidine precursor and various aryl halides.[6]

Core Synthetic Route: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol details the synthesis of a generic N-(4-methoxyphenyl)pyrimidin-2-amine, a common intermediate. The reaction couples 2-aminopyrimidine with 4-bromoanisole using a palladium catalyst and a specialized phosphine ligand.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(II) precatalyst like PdCl₂(PPh₃)₂ is often used. In solution, it is reduced in situ to the active Pd(0) species.

  • Ligand: Xantphos is a bulky, electron-rich bisphosphine ligand. Its wide "bite angle" is crucial for promoting the reductive elimination step (the final C-N bond formation) and preventing side reactions.

  • Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base required to deprotonate the aminopyrimidine, making it an active nucleophile for the coupling reaction.

  • Solvent & Atmosphere: Toluene is a high-boiling, inert solvent suitable for the required reaction temperatures. An inert nitrogen or argon atmosphere is absolutely essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

Materials & Reagents
Reagent/MaterialGradeSupplier (Example)Notes
2-Aminopyrimidine98%Sigma-AldrichPrecursor
4-Bromoanisole99%Acros OrganicsCoupling Partner
Dichlorobis(triphenylphosphine)palladium(II)99.9% trace metalsStrem ChemicalsPrecatalyst
Xantphos98%Combi-BlocksLigand
Sodium tert-butoxide97%Alfa AesarBase
TolueneAnhydrous, 99.8%MilliporeSigmaSolvent
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor chromatography
HexanesACS GradeFisher ScientificFor chromatography
Deionized WaterN/AIn-houseFor workup
Brine (Saturated NaCl)N/AIn-houseFor workup
Anhydrous Magnesium Sulfate99.5%VWRDrying agent
Detailed Step-by-Step Protocol

1. Reaction Setup (Under Inert Atmosphere): a. To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyrimidine (1.0 eq, e.g., 0.95 g, 10 mmol). b. Add dichlorobis(triphenylphosphine)palladium(II) (0.02 eq, 140 mg, 0.2 mmol) and Xantphos (0.04 eq, 231 mg, 0.4 mmol). c. Add sodium tert-butoxide (1.4 eq, 1.35 g, 14 mmol). d. Seal the flask with a rubber septum. Evacuate and backfill the flask with nitrogen gas three times.

2. Addition of Reagents: a. Under a positive flow of nitrogen, add anhydrous toluene (50 mL) via cannula or syringe. b. Add 4-bromoanisole (1.1 eq, 1.37 mL, 11 mmol) via syringe. c. The mixture will typically turn from a pale yellow to a darker brown/red color.

3. Reaction Execution: a. Place the flask in a preheated oil bath at 110 °C. b. Allow the reaction to reflux with vigorous stirring for 12-18 hours. c. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 mixture of ethyl acetate/hexanes as the mobile phase. The disappearance of the 2-aminopyrimidine spot indicates reaction completion.

4. Workup and Extraction: a. Cool the reaction mixture to room temperature. b. Quench the reaction by slowly adding 50 mL of deionized water. c. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). d. Combine the organic layers and wash with brine (1 x 50 mL). e. Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

5. Purification: a. The resulting crude solid is purified by flash column chromatography on silica gel. b. Elute with a gradient of 10% to 40% ethyl acetate in hexanes to isolate the desired product. c. Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield the product as a solid.

Diagram: Experimental Workflow

G A 1. Reaction Setup (Flask, Reagents, N₂ Atmosphere) B 2. Add Solvents & Reactants (Toluene, 4-Bromoanisole) A->B C 3. Heat & Reflux (110°C, 12-18h) B->C D 4. Reaction Monitoring (TLC) C->D Is starting material gone? D->C No E 5. Cooldown & Quench (Add Water) D->E Yes F 6. Liquid-Liquid Extraction (EtOAc/Water) E->F G 7. Dry & Concentrate (MgSO₄, Rotovap) F->G H 8. Purification (Silica Gel Chromatography) G->H I 9. Characterization (NMR, MS, HPLC) H->I

Caption: Workflow for the synthesis of an N-aryl-2-aminopyrimidine.

Characterization and Quality Control

Validating the identity and purity of the synthesized precursor is a non-negotiable step in the drug development pipeline. Inaccurate characterization can lead to flawed structure-activity relationship (SAR) data and wasted resources.

Analytical Techniques & Expected Results
TechniquePurposeExpected Outcome for N-(4-methoxyphenyl)pyrimidin-2-amine
¹H NMR Structural Confirmation- Singlet for -OCH₃ protons (~3.8 ppm).- Doublets for aromatic protons on the anisole ring.- Signals for pyrimidine ring protons.- Broad singlet for the -NH proton.
¹³C NMR Carbon Skeleton Confirmation- Signal for methoxy carbon (~55 ppm).- Distinct signals for all aromatic and pyrimidine carbons in the expected regions.
Mass Spec (MS) Molecular Weight Verification- A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the product (e.g., C₁₁H₁₁N₃O, MW = 201.23).
HPLC Purity Assessment- A single major peak with >95% purity by area under the curve (AUC).
Purity Acceptance Criteria

For precursors intended for further medicinal chemistry efforts, the following criteria are standard:

ParameterMethodAcceptance Limit
IdentityNMR, MSSpectra consistent with proposed structure
PurityHPLC (254 nm)≥ 95.0%
Residual Solvent¹H NMR≤ 0.5% Toluene/EtOAc

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst- Ensure an absolutely inert (N₂ or Ar) atmosphere was maintained. - Use fresh, high-quality palladium precatalyst and ligand.
2. Insufficient Base- Use freshly opened, anhydrous NaOtBu. Ensure it has been stored properly.
3. Low Reaction Temperature- Confirm the oil bath temperature is accurate and maintained at ≥100-110°C.
Multiple Byproducts 1. Catalyst Decomposition- This can form palladium black. Ensure the ligand-to-metal ratio is appropriate (typically 2:1).
2. Side Reactions (e.g., homocoupling)- Re-evaluate the ligand choice. A different Buchwald-Hartwig ligand may be required for challenging substrates.
Incomplete Reaction 1. Insufficient Reaction Time- Extend the reflux time and monitor carefully by TLC until the starting material is consumed.
2. Poor Reagent Quality- Verify the purity of the starting 2-aminopyrimidine and aryl halide.

Conclusion

The 2-aminopyrimidine scaffold is a cornerstone of modern kinase inhibitor design, valued for its ability to form high-affinity, bidentate hydrogen bonds with the kinase hinge region. Its strategic incorporation into drug candidates provides a reliable anchor from which potency and selectivity can be engineered. The palladium-catalyzed Buchwald-Hartwig amination protocol detailed here offers a robust, versatile, and scalable method for synthesizing key N-aryl-2-aminopyrimidine intermediates. By understanding the mechanistic principles behind the scaffold's efficacy and adhering to rigorous synthetic and analytical protocols, researchers can confidently utilize this powerful precursor to accelerate the discovery and development of next-generation kinase inhibitors.

References

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors . MDPI. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold . PubMed Central. Available at: [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst . MDPI. Available at: [Link]

  • How Ligands Interact with the Kinase Hinge . PubMed Central. Available at: [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents . PubMed Central. Available at: [Link]

  • Discovery of (Thienopyrimidin-2-yl)aminopyrimidines as Potent, Selective, and Orally Available Pan-PI3-Kinase and Dual Pan-PI3-Kinase/mTOR Inhibitors for the Treatment of Cancer . ACS Publications. Available at: [Link]

  • Hinge Binder Collection For Kinase Inhibitor Design . BioSolveIT. Available at: [Link]

  • Synthesis and characterization of some novel substituted 2-aryl amino-6-oxopyrimidine-5-carbonitrile derivatives . ResearchGate. Available at: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies . PubMed Central. Available at: [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) . PubMed. Available at: [Link]

  • General synthesis of N 2-arylaminopyrimidines . ResearchGate. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold . RSC Publishing. Available at: [Link]

  • How protein kinase inhibitors bind to the hinge region of the target protein . ResearchGate. Available at: [Link]

  • Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity . PubMed Central. Available at: [Link]

Sources

Application Notes and Protocols for Reductive Amination Using tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Reductive Amination in Modern Synthesis

Reductive amination stands as a cornerstone transformation in organic synthesis, celebrated for its reliability and broad applicability in the construction of carbon-nitrogen bonds.[1][2] This powerful reaction is particularly indispensable in the fields of medicinal chemistry and drug development, where the amine functional group is a ubiquitous feature in a vast array of biologically active molecules.[2][3] In fact, it is estimated that at least a quarter of all C-N bond-forming reactions in the pharmaceutical industry are achieved through reductive amination, a testament to its operational simplicity and the wide availability of starting materials.[3]

The reaction proceeds via the initial formation of an imine or iminium ion from a carbonyl compound (aldehyde or ketone) and an amine, which is then reduced in situ to the corresponding amine.[4] This one-pot approach avoids the often problematic direct alkylation of amines, which can be difficult to control and lead to over-alkylation.[4] The choice of a mild reducing agent is critical to the success of this transformation, as it must selectively reduce the iminium ion in the presence of the starting carbonyl compound.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has emerged as a reagent of choice for this purpose. Its mild nature and tolerance for a variety of functional groups make it exceptionally well-suited for complex molecule synthesis.[5][6]

This guide provides a detailed exploration of reductive amination utilizing tert-butyl 3-(2-aminoethyl)morpholine-4-carboxylate , a versatile building block incorporating a Boc-protected morpholine moiety and a primary amine. The morpholine scaffold is a privileged structure in drug discovery, known to enhance the pharmacokinetic properties of drug candidates.[7] The Boc protecting group offers a convenient handle for subsequent synthetic manipulations, as it is stable under a range of conditions but can be readily removed under acidic conditions.[8]

The Mechanism: A Tale of Selectivity

The success of a one-pot reductive amination hinges on the differential reactivity of the reducing agent towards the iminium ion versus the carbonyl starting material. Sodium triacetoxyborohydride is particularly adept at this selective reduction.[5][6]

The reaction pathway can be dissected into two key stages:

  • Iminium Ion Formation: The primary amine of this compound undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This is typically followed by dehydration to form a transient imine intermediate. In the presence of a mild acid catalyst, such as acetic acid, the imine is protonated to form a more electrophilic iminium ion.[6]

  • Hydride Reduction: Sodium triacetoxyborohydride then delivers a hydride ion to the electrophilic carbon of the iminium ion. The rate of reduction of the iminium ion is significantly faster than the reduction of the starting aldehyde or ketone, which prevents the formation of undesired alcohol byproducts.[5][6]

The overall transformation is a highly efficient method for constructing secondary amines.

Visualizing the Workflow: From Reactants to Product

The following diagram illustrates the general workflow for the reductive amination of an aldehyde with this compound.

G cluster_0 Reaction Setup cluster_1 Imine/Iminium Formation cluster_2 Reduction cluster_3 Workup & Purification Reactants Aldehyde/Ketone + This compound Stirring Stir at Room Temperature Reactants->Stirring Combine Solvent Anhydrous Solvent (e.g., DCE, THF) Solvent->Stirring Acid Acetic Acid (optional catalyst) Acid->Stirring ReducingAgent Add Sodium Triacetoxyborohydride (STAB) Stirring->ReducingAgent After initial stirring Reaction Continue Stirring (Monitor by TLC/LC-MS) ReducingAgent->Reaction Quench Quench with Saturated NaHCO₃ Reaction->Quench Upon completion Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product Final Boc-Protected Secondary Amine Purify->Product

Caption: General workflow for reductive amination.

Experimental Protocols: A Step-by-Step Guide

Materials and Reagents
  • Amine: this compound (Purity >98%)[9]

  • Carbonyl: Aldehyde or Ketone of interest

  • Reducing Agent: Sodium triacetoxyborohydride (STAB)

  • Solvent: Anhydrous 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or dichloromethane (DCM)[10]

  • Acid Catalyst (Optional): Glacial Acetic Acid

  • Workup: Saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous sodium sulfate (Na₂SO₄)

  • Purification: Silica gel for column chromatography, appropriate eluent system (e.g., ethyl acetate/hexanes)

Protocol 1: General Procedure for Reductive Amination

This protocol provides a general method for the reductive amination of an aldehyde with this compound.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 eq) and this compound (1.0-1.2 eq).

  • Solvent Addition: Dissolve the starting materials in an appropriate anhydrous solvent (e.g., DCE, THF) to a concentration of approximately 0.1-0.5 M.

  • Imine Formation (Optional Catalyst): If desired, add glacial acetic acid (0.1-1.0 eq) to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture. Caution: The addition may cause some gas evolution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.[11][12][13] This typically takes 2-24 hours.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM, ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired Boc-protected secondary amine.

Protocol 2: Boc Deprotection

The tert-butyloxycarbonyl (Boc) group can be readily removed under acidic conditions to yield the free secondary amine.[8]

  • Dissolution: Dissolve the Boc-protected amine in an appropriate solvent such as dichloromethane (DCM) or methanol.

  • Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).[14]

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS. Caution: Gas evolution (CO₂) will occur, so do not perform this reaction in a closed system.[15][16]

  • Concentration: Upon completion, remove the solvent and excess acid under reduced pressure.

  • Isolation: The resulting amine salt can often be used directly or neutralized with a base and extracted to yield the free amine.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction parameters and expected outcomes for the reductive amination of various aldehydes with this compound.

EntryAldehydeEquivalents of AmineEquivalents of STABSolventTime (h)Yield (%)
1Benzaldehyde1.11.3DCE4>90
2Isovaleraldehyde1.11.3THF6>85
34-Chlorobenzaldehyde1.11.3DCE3>95
4Cyclohexanecarboxaldehyde1.21.5DCM8>80

Troubleshooting and Field-Proven Insights

  • Incomplete Reactions: If the reaction stalls, consider adding a catalytic amount of a Lewis acid like Ti(OiPr)₄ to activate the carbonyl group.[4] Ensure all reagents and solvents are anhydrous, as water can hydrolyze the imine intermediate and decompose the reducing agent.[10]

  • Side Reactions: The primary amine starting material can potentially undergo dialkylation, though this is generally slow with STAB.[6] If this becomes an issue, consider forming the imine first before adding a less selective but faster-acting reducing agent like sodium borohydride (NaBH₄).[10]

  • Boc Deprotection Issues: During Boc deprotection, the intermediate tert-butyl cation can alkylate nucleophilic functional groups on the substrate.[14][17] The addition of a scavenger, such as anisole or thioanisole, can help to mitigate this side reaction.[14]

Conclusion: A Versatile Tool for Amine Synthesis

The reductive amination of aldehydes and ketones with this compound using sodium triacetoxyborohydride is a robust and highly efficient method for the synthesis of Boc-protected secondary amines. The mild reaction conditions, broad functional group tolerance, and the strategic importance of the morpholine moiety make this a valuable transformation in the toolkit of any synthetic chemist, particularly those in the pharmaceutical and agrochemical industries.

References

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Reddit. (2023, November 3). Reductive amination NaB(AcO)3. r/OrganicChemistry. Retrieved from [Link]

  • American Chemical Society Publications. (2020, August 14). High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. Organic Process Research & Development. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • ChemRxiv. (2024, July 24). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • YouTube. (2023, March 16). Reductive Amination. Retrieved from [Link]

  • National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals. Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • PubMed. (2019, December 11). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2017, March 11). How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines?. Retrieved from [Link]

  • American Chemical Society Publications. (2019, October 21). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Retrieved from [Link]

  • Green Chemistry Teaching and Learning Community. (2025, August 14). Amines in Pharmaceutical Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Silane-based reductive amination on solid phase. Reagents and conditions. Retrieved from [Link]

  • American Chemical Society Publications. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Derivatives from tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds.[1][2] Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles, make it a desirable functionality in drug design.[3][4] The morpholine ring can act as a hydrogen bond acceptor and its flexible chair-like conformation allows for optimal binding to biological targets.[4] This has led to the incorporation of the morpholine motif in numerous approved drugs spanning a wide range of therapeutic areas.

This application note provides a comprehensive guide to the synthesis of novel derivatives starting from tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate, a versatile building block for the exploration of new chemical space in drug discovery. We will detail the synthesis of the starting material and provide robust protocols for its derivatization via common and critical bond-forming reactions.

Synthesis of the Starting Material: A Multi-Step Approach

The synthesis of this compound can be achieved from the commercially available (S)-tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate in a three-step sequence involving mesylation, azide displacement, and subsequent reduction. This reliable route provides access to the key primary amine intermediate.

SynthesisWorkflow Start (S)-tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate Step1 Mesylation (MsCl, Et3N, DCM) Start->Step1 Intermediate1 Mesylate Intermediate Step1->Intermediate1 Step2 Azide Displacement (NaN3, DMF) Intermediate1->Step2 Intermediate2 Azide Intermediate Step2->Intermediate2 Step3 Reduction (H2, Pd/C, MeOH) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Synthetic workflow for the preparation of the title compound.

Protocol 1: Synthesis of tert-Butyl 3-(2-mesyloxyethyl)morpholine-4-carboxylate

This protocol describes the conversion of the primary alcohol to a mesylate, a good leaving group for subsequent nucleophilic substitution.

Materials:

  • (S)-tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

Procedure:

  • Dissolve (S)-tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the stirred solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.

Protocol 2: Synthesis of tert-Butyl 3-(2-azidoethyl)morpholine-4-carboxylate

This step involves the displacement of the mesylate with sodium azide to introduce the azido group.

Materials:

  • tert-Butyl 3-(2-mesyloxyethyl)morpholine-4-carboxylate

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Heating mantle with temperature control

Procedure:

  • Dissolve the crude mesylate from the previous step in anhydrous DMF.

  • Add sodium azide (3.0 eq) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into deionized water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure azide intermediate.

Protocol 3: Synthesis of this compound

The final step is the reduction of the azide to the primary amine using catalytic hydrogenation.

Materials:

  • tert-Butyl 3-(2-azidoethyl)morpholine-4-carboxylate

  • Palladium on carbon (10% Pd/C), 50% wet

  • Methanol (MeOH)

  • Hydrogen gas (H2) balloon or hydrogenation apparatus

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the azide intermediate in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst (10 mol %) to the solution under a nitrogen atmosphere.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3x).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the desired primary amine, this compound, which is often pure enough for subsequent reactions.

Derivatization of the Primary Amine

The primary amine of this compound is a versatile handle for a variety of chemical transformations, allowing for the rapid generation of diverse libraries of compounds.

Derivatization cluster_reactions Derivatization Reactions StartingMaterial This compound AmideCoupling Amide Coupling (R-COOH, Coupling Agent) StartingMaterial->AmideCoupling ReductiveAmination Reductive Amination (R-CHO, Reducing Agent) StartingMaterial->ReductiveAmination SulfonamideFormation Sulfonamide Formation (R-SO2Cl, Base) StartingMaterial->SulfonamideFormation AmideProduct Amide Derivatives AmideCoupling->AmideProduct AmineProduct Secondary Amine Derivatives ReductiveAmination->AmineProduct SulfonamideProduct Sulfonamide Derivatives SulfonamideFormation->SulfonamideProduct

Sources

Application Note: A Guide to the Synthesis of G Protein-Coupled Receptor (GPCR) Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

G Protein-Coupled Receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for approximately one-third of all approved drugs.[1][2] Their critical role in regulating a vast array of physiological processes makes them a focal point for drug discovery.[2][3][4] The synthesis of potent and selective GPCR modulators—including agonists, antagonists, and allosteric modulators—is a cornerstone of modern medicinal chemistry. This guide provides an in-depth overview of the strategic and practical considerations for synthesizing both small molecule and peptide-based GPCR modulators. We detail established protocols, explain the rationale behind key synthetic choices, and outline the necessary purification and characterization workflows to ensure the integrity of the final compounds.

Introduction: The Central Role of GPCRs in Drug Discovery

GPCRs are seven-transmembrane proteins that act as cellular gatekeepers, detecting a wide variety of extracellular signals and activating intracellular signaling pathways.[5][6] These pathways, primarily mediated by G proteins and β-arrestins, are fundamental to human physiology, making GPCRs highly attractive therapeutic targets for a multitude of diseases.[3][5][7]

The modulation of GPCR activity can be achieved through several classes of ligands:

  • Agonists: Ligands that activate the receptor to elicit a biological response.[1][8]

  • Antagonists: Ligands that block the action of an agonist without producing a response themselves.[1][8]

  • Allosteric Modulators: Ligands that bind to a site topographically distinct from the endogenous ligand's (orthosteric) site.[7][9] These can be:

    • Positive Allosteric Modulators (PAMs): Enhance the response of an orthosteric agonist.[10]

    • Negative Allosteric Modulators (NAMs): Inhibit the response of an orthosteric agonist.[10]

The nuanced control offered by allosteric modulation, such as increased subtype selectivity and a lower potential for receptor desensitization, has made it an increasingly important strategy in drug development.[8][9]

Table 1: Comparison of GPCR Modulator Types
Modulator TypeMechanism of ActionPrimary Effect on SignalingTherapeutic Rationale
Orthosteric Agonist Binds to the endogenous ligand site and stabilizes an active receptor conformation.Activates downstream signaling pathways.Mimic or replace a deficient endogenous ligand.
Orthosteric Antagonist Binds to the endogenous ligand site and prevents agonist binding/activation.Blocks signaling, reducing pathway activity.Inhibit the effects of an overactive endogenous system.
Positive Allosteric Modulator (PAM) Binds to an allosteric site and enhances the affinity and/or efficacy of the endogenous agonist.Potentiates the physiological signaling pattern.Fine-tune receptor activity while preserving natural signaling dynamics.
Negative Allosteric Modulator (NAM) Binds to an allosteric site and decreases the affinity and/or efficacy of the endogenous agonist.Attenuates signaling without complete blockade.Reduce excessive receptor activity with a potentially better safety profile.

Foundational Strategies in Medicinal Chemistry

The synthesis of a successful GPCR modulator is predicated on a robust medicinal chemistry strategy. The complexity of GPCR pharmacology presents unique challenges that must be addressed during the design and synthesis phases.

Orthosteric vs. Allosteric Targeting

While orthosteric ligands have a long history of success, the high conservation of orthosteric binding sites across GPCR subtypes can lead to off-target effects.[10][11] Allosteric sites are generally less conserved, offering a pathway to develop highly selective modulators.[8] However, the discovery and optimization of allosteric modulators can be more complex, often exhibiting phenomena like "molecular switches," where minor structural changes can convert a PAM into a NAM.[9][12]

Structure-Activity Relationship (SAR) and Lead Optimization

A systematic SAR exploration is crucial. For small molecules, this often involves an iterative parallel synthesis approach to rapidly generate and test analogs.[12] This process is complicated by the notoriously steep SARs often observed with allosteric modulators, where even small modifications can lead to a complete loss of activity.[12] For peptide modulators, strategies like alanine scanning can elucidate the roles of specific residues in binding and activation.[13]

Biased Agonism

A ligand can preferentially activate one signaling pathway over another (e.g., G protein vs. β-arrestin), a phenomenon known as biased agonism.[1][11] This offers the opportunity to design drugs that selectively engage therapeutically beneficial pathways while avoiding those that cause side effects.[1] Synthetic chemistry plays a vital role in creating biased ligands by fine-tuning the ligand structure to stabilize specific receptor conformations.[5]

Synthesis of Small Molecule GPCR Modulators

The synthesis of small molecule modulators is often geared towards lead discovery and optimization, frequently employing high-throughput techniques to explore chemical space efficiently.

High-Throughput Synthesis and Library Development

High-throughput screening (HTS) of large compound libraries is a common starting point for identifying novel GPCR ligands.[14] Modern drug discovery often leverages targeted or diversity-oriented libraries designed to be enriched with structures likely to interact with GPCRs.[2][15] Iterative parallel synthesis, where multiple related compounds are synthesized simultaneously, is a key technology for rapidly optimizing initial hits.[12]

Diagram 1: General Workflow for Small Molecule Modulator Synthesis

This diagram illustrates the iterative cycle from initial concept to a validated lead compound.

small_molecule_workflow cluster_design Design & Synthesis cluster_purify Purification & QC cluster_screen Screening & Validation Target Target Selection & Validation Design Library Design or Lead Optimization Strategy Target->Design Synthesis Parallel Synthesis (Matrix Approach) Design->Synthesis Purify High-Throughput Purification (e.g., Prep-HPLC) Synthesis->Purify Analyze Analytical Characterization (LC-MS, NMR) Purify->Analyze Screen Primary Functional Screen (e.g., Calcium Mobilization) Analyze->Screen Confirm Hit Confirmation & Secondary Assays Screen->Confirm SAR SAR Analysis Confirm->SAR Final Final Confirm->Final Validated Hit/ Lead Compound SAR->Design Iterate

Caption: Workflow for small molecule GPCR modulator discovery and optimization.

Protocol: Synthesis of a Representative Ghrelin Receptor (GHS-R1a) Antagonist

This protocol is based on a reported synthesis where a minor N-alkylation converted an agonist into a more potent antagonist, illustrating a common "molecular switch" phenomenon.[16]

Objective: To synthesize an N-ethylated quinazoline derivative that acts as a GHS-R1a antagonist.

Materials:

  • 2-Amino-4,5-dimethoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Ammonia (7N solution in Methanol)

  • Phosphorus oxychloride (POCl₃)

  • N-ethyl-N'-(3-pyridyl)piperazine

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 2-amino-4,5-dimethoxybenzamide:

    • Causality: The first step is to convert the carboxylic acid to an acid chloride, which is highly reactive towards nucleophilic attack by ammonia to form the primary amide.

    • Suspend 2-amino-4,5-dimethoxybenzoic acid (1.0 eq) in DCM.

    • Add SOCl₂ (1.2 eq) dropwise at 0°C and stir the mixture at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the crude acid chloride in DCM and add it dropwise to a stirred solution of 7N ammonia in methanol (5.0 eq) at 0°C.

    • Stir for 1 hour, then concentrate. Purify the residue by silica gel chromatography to yield the benzamide.

  • Synthesis of 4-chloro-6,7-dimethoxyquinazoline:

    • Causality: The benzamide is cyclized and chlorinated in one pot using POCl₃, which acts as both a dehydrating agent for cyclization and a chlorinating agent to form the reactive 4-chloroquinazoline intermediate.

    • Heat a mixture of 2-amino-4,5-dimethoxybenzamide (1.0 eq) and POCl₃ (5.0 eq) at 110°C for 3 hours.

    • Cool the mixture to room temperature and pour it carefully onto crushed ice.

    • Neutralize with aqueous ammonia and extract the product with DCM.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the chloroquineazoline.

  • Final Coupling to Yield the Antagonist:

    • Causality: This is a nucleophilic aromatic substitution (SNAr) reaction. The secondary amine of the piperazine displaces the chloride on the quinazoline ring. DIPEA is used as a non-nucleophilic base to quench the HCl generated.

    • Dissolve 4-chloro-6,7-dimethoxyquinazoline (1.0 eq), N-ethyl-N'-(3-pyridyl)piperazine (1.1 eq), and DIPEA (1.5 eq) in DMF.

    • Heat the reaction at 80°C for 4 hours.

    • Cool, dilute with water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by silica gel chromatography to yield the final antagonist.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Assess purity using HPLC (>95% is desired for biological assays).

Synthesis of Peptide-Based GPCR Modulators

Peptides are highly effective modulators for many GPCRs, often exhibiting excellent potency and selectivity.[17][18] Their synthesis is dominated by Solid-Phase Peptide Synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the method of choice for synthesizing peptides up to ~50 amino acids. The C-terminal amino acid is anchored to an insoluble polymer resin, and subsequent amino acids are added sequentially. The key advantages are the ease of purification (by simple filtration and washing) and the ability to automate the process.

Diagram 2: The Core Cycle of Solid-Phase Peptide Synthesis (SPPS)

This diagram outlines the fundamental repeating steps in building a peptide chain on a solid support.

spss_workflow Start Start: C-terminal Amino Acid coupled to Resin Deprotect Step 1: Deprotection Remove N-terminal protecting group (e.g., Fmoc) Start->Deprotect Wash1 Wash Resin Deprotect->Wash1 Couple Step 2: Coupling Activate & add next Fmoc-protected Amino Acid Wash1->Couple Wash2 Wash Resin Couple->Wash2 Cycle Repeat Cycle for Each Amino Acid Wash2->Cycle Cycle->Deprotect Next Residue Cleave Final Step: Cleavage Cleave peptide from resin & remove side-chain protecting groups Cycle->Cleave Final Residue Purify Purification & Analysis (RP-HPLC, Mass Spec) Cleave->Purify

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Protocol: Manual SPPS of a Peptide Antagonist using Fmoc Chemistry

Objective: To synthesize a hypothetical 5-residue peptide antagonist (e.g., Arg-Trp-Lys-Ala-Phe-NH₂) using Fmoc-based SPPS. The C-terminal amide is common in peptide drugs for stability.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Ala-OH, Fmoc-Lys(Boc)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Arg(Pbf)-OH)

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA

  • Deprotection Reagent: 20% Piperidine in DMF

  • Solvents: DMF, DCM

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Diethyl ether (cold)

Procedure:

  • Resin Preparation:

    • Swell the Rink Amide resin (1.0 eq) in DMF in a reaction vessel for 30 minutes. Drain the DMF.

  • First Amino Acid Coupling (Fmoc-Phe-OH):

    • Causality: The carboxylic acid of the Fmoc-amino acid is activated by HBTU to form a highly reactive species that readily couples with the free amine on the resin.

    • In a separate vial, dissolve Fmoc-Phe-OH (3.0 eq), HBTU (2.9 eq), and DIPEA (6.0 eq) in DMF. Allow to pre-activate for 5 minutes.

    • Add the activation mixture to the resin. Agitate for 2 hours.

    • Drain the vessel and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Causality: Piperidine is a base that specifically removes the acid-labile Fmoc protecting group from the N-terminus, exposing a new free amine for the next coupling cycle.

    • Add 20% piperidine in DMF to the resin. Agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for another 15 minutes.

    • Drain and wash the resin with DMF (5x) to ensure all piperidine is removed.

  • Subsequent Coupling Cycles:

    • Repeat steps 2 and 3 for each subsequent amino acid in the sequence: Fmoc-Ala-OH, Fmoc-Lys(Boc)-OH, Fmoc-Trp(Boc)-OH, and finally Fmoc-Arg(Pbf)-OH.

    • Note: Side chains are protected with acid-labile groups (Boc, Pbf) to prevent side reactions during synthesis.

  • Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DMF, then DCM, and dry it under vacuum.

    • Causality: The strong acid TFA cleaves the peptide from the resin and simultaneously removes all side-chain protecting groups. TIS and water act as scavengers to trap reactive cations generated during cleavage, preventing side reactions, especially with Trp and Arg residues.

    • Add the cold cleavage cocktail to the resin. Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet, dissolve it in a water/acetonitrile mixture, and purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

  • Characterization:

    • Confirm the identity of the peptide using MALDI-TOF or ESI Mass Spectrometry.

    • Verify purity using analytical RP-HPLC.

Purification and Analytical Characterization

The synthesis of a modulator is incomplete without rigorous purification and characterization. This self-validating step ensures that the compound tested in biological assays is the correct structure at a high degree of purity, making the resulting data reliable.

Table 2: Key Analytical Techniques for GPCR Modulator Validation
TechniquePurposeInformation Provided
High-Performance Liquid Chromatography (HPLC) Purity assessment and purification.Quantifies the purity of the sample by separating it from byproducts and starting materials.
Mass Spectrometry (MS) Molecular weight determination.Confirms the molecular weight of the synthesized compound, validating its elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation.Provides detailed information about the chemical structure, connectivity, and stereochemistry of the molecule.
Circular Dichroism (CD) Secondary structure analysis (Peptides).Determines the secondary structure content (e.g., α-helix, β-sheet) of peptide modulators in solution.

For GPCRs themselves, which are membrane proteins, purification for structural studies is challenging.[19] Techniques using detergents or styrene maleic acid lipid particles (SMALPs) that avoid detergents are employed to extract and stabilize the receptor for analysis.[19][20][21]

Conclusion and Future Perspectives

The synthesis of GPCR modulators is a dynamic and challenging field that underpins a significant portion of modern drug discovery. The strategic choice between orthosteric and allosteric modulators, small molecules and peptides, dictates the synthetic approach. Success relies on a deep understanding of medicinal chemistry principles, the proficient execution of complex synthetic protocols, and a commitment to rigorous analytical validation.

Future advancements will likely focus on integrating computational chemistry and AI for more predictive modulator design, developing novel synthetic methodologies to access more complex chemical space, and refining techniques for creating highly biased or state-specific ligands to achieve unprecedented therapeutic precision.[17][22]

References

  • Drug Design Strategies for GPCR Allosteric Modulators - PMC - NIH. (2016-03-07).
  • Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI. (2019-11-01).
  • Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors - PubMed Central.
  • Advancing GPCR Drug Discovery through Allosteric Modul
  • Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC.
  • Structure-Based Drug Design for Structurally Unresolved GPCRs - YouTube. (2024-03-27). YouTube.
  • High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening - Chemical Science (RSC Publishing). Royal Society of Chemistry.
  • Allosteric modulation of G protein-coupled receptor signaling - Frontiers. Frontiers.
  • Tactical Approaches to Interconverting GPCR Agonists and Antagonists - ACS Public
  • Expression and purification of recombinant G protein-coupled receptors: A review - PMC.
  • High-Throughput Screening for Allosteric Modulators of GPCRs - PubMed.
  • State-Specific Peptide Design Targeting G Protein-Coupled Receptors - ACS Public
  • G protein-coupled receptor - Wikipedia. Wikipedia.
  • Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf - NIH.
  • Solubilization, purification, and ligand binding characterization of G protein-coupled receptor SMO in native membrane bilayer - PeerJ. (2022-05-03). PeerJ.
  • G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent - Portland Press. (2015-04-16). Portland Press.
  • G Protein-coupled Receptors Signaling Pathway - Sino Biological. Sino Biological.
  • Discovery of GPCR ligands for probing signal transduction p
  • GPCR Library - Enamine. Enamine.
  • G protein-coupled receptor signaling p
  • A Paradigm for Peptide Hormone-GPCR Analyses - MDPI. MDPI.
  • GPCR Targeted Library - Life Chemicals. (2023-02-23). Life Chemicals.
  • Peptide-Liganded G Protein-Coupled Receptors as Neurotherapeutics - PubMed Central.
  • 8.4: G-protein Coupled Receptors (GPCRs) - Biology LibreTexts. (2023-08-31). LibreTexts.

Sources

Application Note: Strategic Incorporation of the Morpholine Moiety in Medicinal Chemistry Using tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Morpholine Moiety as a Privileged Scaffold

In the landscape of modern drug discovery, the morpholine heterocycle has emerged as a "privileged structure."[1][2] Its frequent appearance in approved drugs and clinical candidates is not coincidental but rather a testament to its advantageous physicochemical and metabolic properties. The morpholine ring often imparts improved aqueous solubility, metabolic stability, and a favorable pharmacokinetic profile to parent molecules.[3][4] Furthermore, its unique conformational flexibility and ability to act as a hydrogen bond acceptor allow for potent and specific interactions with biological targets.[4]

This guide focuses on a highly versatile and strategically designed building block: tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate . This reagent provides a streamlined and efficient route to introduce the valuable 3-(2-aminoethyl)morpholine scaffold into target molecules. The key to its utility lies in its orthogonal protecting group strategy: the morpholine nitrogen is temporarily masked as a tert-butyloxycarbonyl (Boc) carbamate, while the primary amine on the ethyl side chain remains free for synthetic manipulation. This design allows for selective reaction at the primary amine, followed by optional deprotection of the morpholine nitrogen for further diversification.

This document serves as a comprehensive guide for researchers, providing detailed protocols and expert insights into the application of this building block in key synthetic transformations.

Reagent Profile and Handling

A thorough understanding of the reagent's properties is fundamental to its successful application.

PropertyValueSource
Chemical Name This compound[5]
CAS Number 1174636-48-6[5]
Molecular Formula C₁₁H₂₂N₂O₃[5]
Molecular Weight 230.30 g/mol [5]
Typical Purity ≥98%[5]
Storage Conditions Store in a dry, sealed place under inert atmosphere.[5]

Handling Considerations: As with most primary amines, this reagent should be handled in a well-ventilated fume hood. It is hygroscopic and should be stored away from moisture to prevent degradation. For long-term storage, refrigeration is recommended.

Core Application I: Amide Bond Formation

The amide bond is arguably the most common functional group in pharmaceutical agents. This building block serves as an excellent amine source for coupling with carboxylic acids, seamlessly integrating the morpholine moiety.

Causality of Protocol Design: Standard peptide coupling reagents are employed to activate the carboxylic acid, facilitating nucleophilic attack by the primary amine of the morpholine building block. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole) are chosen for their high efficiency, mild reaction conditions, and ability to suppress side reactions, particularly racemization in chiral substrates. A tertiary amine base, such as diisopropylethylamine (DIPEA), is included to neutralize the acid formed during the reaction and ensure the primary amine remains in its nucleophilic, freebase form.

Detailed Protocol: HATU-Mediated Amide Coupling
  • Reaction Setup: To a solution of the desired carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF, 0.1-0.5 M) under an inert atmosphere (N₂ or Ar), add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.

  • Amine Addition: Add a solution of this compound (1.05 eq) in DMF to the activated acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and acidic byproducts), water, and saturated aqueous NaCl (brine).

  • Purification: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-Boc-protected amide.

Experimental Workflow: Amide Coupling

G cluster_setup 1. Activation cluster_reaction 2. Coupling cluster_workup 3. Work-up & Purification Acid Carboxylic Acid (1 eq) HATU HATU (1.1 eq) DIPEA DIPEA (2.5 eq) Solvent1 Anhydrous DMF Stir Stir 15 min @ RT (Pre-activation) Solvent1->Stir AddAmine Add Amine Building Block (1.05 eq) Stir->AddAmine Stir2 Stir 2-12h @ RT AddAmine->Stir2 Dilute Dilute w/ EtOAc Stir2->Dilute Wash Wash: NaHCO₃, H₂O, Brine Dilute->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Silica Gel Chromatography Dry->Purify Product Final Amide Product Purify->Product

Caption: Workflow for HATU-mediated amide bond formation.

Core Application II: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, providing a direct route to couple the building block's primary amine with aldehydes and ketones to form secondary amines.[6][7]

Causality of Protocol Design: This transformation proceeds via the initial formation of an imine (from an aldehyde) or enamine (from a ketone) intermediate, which is then reduced in situ. The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly effective because it is a mild and selective reducing agent that is compatible with the slightly acidic conditions that favor imine formation.[6] It is less reactive towards the starting carbonyl compound compared to the iminium ion intermediate, minimizing side reactions like the reduction of the aldehyde or ketone.

Detailed Protocol: Reductive Amination with an Aldehyde
  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and this compound (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.5 M).

  • Imine Formation: Add acetic acid (1-2 eq) to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution (hydrogen) may occur.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are generally complete within 3-24 hours.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The resulting crude secondary amine can be purified by flash column chromatography.

Experimental Workflow: Reductive Amination

G cluster_setup 1. Imine Formation cluster_reaction 2. Reduction cluster_workup 3. Work-up & Purification Aldehyde Aldehyde/Ketone (1 eq) Amine Amine Building Block (1.1 eq) Solvent DCM or DCE Catalyst Acetic Acid (1-2 eq) Stir1 Stir 30-60 min @ RT Catalyst->Stir1 AddReductant Add NaBH(OAc)₃ (1.5 eq) Stir1->AddReductant Stir2 Stir 3-24h @ RT AddReductant->Stir2 Quench Quench w/ sat. NaHCO₃ Stir2->Quench Extract Extract w/ DCM Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Final Secondary Amine Purify->Product

Caption: Workflow for reductive amination using NaBH(OAc)₃.

Core Application III: Urea Synthesis

The urea functional group is a key pharmacophore in many clinically important drugs, particularly kinase inhibitors, due to its ability to act as a rigid hydrogen bond donor-acceptor unit.

Causality of Protocol Design: The most direct method for urea synthesis is the reaction of a primary amine with an isocyanate.[8][9] This reaction is typically fast, high-yielding, and proceeds without the need for a catalyst. The nucleophilic primary amine of the building block attacks the electrophilic carbon of the isocyanate, leading directly to the urea product. The reaction is often performed in an aprotic solvent to prevent competitive reaction of the isocyanate with the solvent.

Detailed Protocol: Urea Formation with an Isocyanate
  • Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or DCM (0.1-0.5 M) under an inert atmosphere.

  • Isocyanate Addition: Add the desired isocyanate (1.0-1.1 eq) dropwise to the stirred solution at 0 °C or room temperature. The reaction can be exothermic.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction is often complete within 30 minutes to 4 hours. Monitor by TLC or LC-MS until the starting amine is consumed.

  • Work-up: If the product precipitates from the reaction mixture, it can be isolated by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be purified by trituration with a suitable solvent (e.g., diethyl ether, hexanes) or by flash column chromatography.

Experimental Workflow: Urea Synthesis

G cluster_setup 1. Reagents cluster_reaction 2. Reaction cluster_workup 3. Isolation Amine Amine Building Block (1 eq) Isocyanate Isocyanate (1.0-1.1 eq) Solvent Anhydrous THF or DCM Combine Add Isocyanate to Amine Solvent->Combine Stir Stir 0.5-4h @ RT Combine->Stir Concentrate Concentrate in vacuo Stir->Concentrate Purify Purify (Filtration, Trituration, or Chromatography) Concentrate->Purify Product Final Urea Product Purify->Product G cluster_setup 1. Setup cluster_reaction 2. Cleavage cluster_workup 3. Isolation Substrate Boc-Protected Substrate (1 eq) Solvent DCM Acid TFA (5-10 eq) AddAcid Add TFA @ 0 °C Acid->AddAcid Stir Stir 1-3h @ RT AddAcid->Stir Concentrate Concentrate in vacuo Stir->Concentrate Salt Amine TFA Salt Concentrate->Salt Neutralize Neutralize (e.g., NaHCO₃ wash) Product Deprotected Amine Neutralize->Product Salt->Neutralize

Caption: Workflow for acid-mediated N-Boc deprotection.

Conclusion

This compound is a powerful and strategically valuable building block for modern medicinal chemistry. Its pre-installed, orthogonally protected amine functionalities provide a reliable and efficient method for incorporating the pharmacologically significant morpholine moiety. The protocols detailed herein for amide coupling, reductive amination, and urea formation represent robust and widely applicable methods that can be readily integrated into diverse synthetic campaigns. By leveraging this reagent, drug discovery professionals can accelerate the synthesis of novel chemical entities with potentially improved drug-like properties.

References

  • Kartsev, V. G. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Labadie, G. R., et al. (2002). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Available at: [Link]

  • Thompson, A. S., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, ACS Publications. Available at: [Link]

  • Bavetsias, V., & Crumpler, S. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, PubMed. Available at: [Link]

  • Ishikawa, T., et al. (2001). Novel synthesis of ureas: application of t-butylureas. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Coomber, C. E., et al. (2019). Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3. Organic & Biomolecular Chemistry, RSC Publishing. Available at: [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, PubMed. Available at: [Link]

  • Ishikawa, T., et al. (2001). Novel synthesis of ureas: application of t-butylureas. PubMed. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Ekkati, A. R., et al. (2010). Preparation of N-acetyl, Tert-Butyl Amide Derivatives of the 20 Natural Amino Acids. Amino Acids, PubMed. Available at: [Link]

  • Toumi, A., et al. (2019). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Wiley Online Library. Available at: [Link]

  • Muthusamy, S. (2013). Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate?. ResearchGate. Available at: [Link]

  • Leitch, D. C., et al. (2010). ChemInform Abstract: Pd-Catalyzed Amidation of Aryl(Het) Halides with tert-Butyl Carbamate. ResearchGate. Available at: [Link]

  • Google Patents. Novel process for synthesis of heteroaryl-substituted urea compounds.
  • D'Agostino, M., et al. (2018). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. Available at: [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]

  • Sequeira, F. C., et al. (2017). Enantioselective Synthesis of α-Bromonitroalkanes for Umpolung Amide Synthesis: Preparation of tert-Butyl ((1R)-1-(4-(benzyloxy)phenyl)-2-bromo-2-nitroethyl)carbamate. National Institutes of Health. Available at: [Link]

  • Tran, T. P. T., et al. (2022). Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. MDPI. Available at: [Link]

  • PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. Available at: [Link]

  • Sabbadin, D., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

  • Nottingham ePrints. A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Available at: [Link]

  • Chemical Communications (RSC Publishing). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. Available at: [Link]

  • University of Illinois Chicago. Synthesis of Polyamino-Carboxylate Scaffolds for Biological and Biomedical Applications. Available at: [Link]

  • Organic Chemistry Portal. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines. Available at: [Link]

  • Mohacsi, E., et al. (1982). Synthesis and pharmacology of metabolically stable tert-butyl ethers of morphine and levorphanol. Journal of Medicinal Chemistry, PubMed. Available at: [Link]

Sources

Using HATU or EDCI coupling agents with tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Amide Bond Formation: Coupling Strategies for tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate using HATU and EDCI

Introduction

The formation of the amide bond is arguably the most critical reaction in medicinal chemistry and drug development. Its prevalence in pharmaceuticals and bioactive molecules necessitates robust, efficient, and predictable synthetic methodologies. This application note provides a detailed guide for researchers on the coupling of a versatile building block, This compound , with carboxylic acids. This primary amine, featuring a sterically accessible nucleophilic center and a Boc-protected morpholine scaffold, is a valuable component for introducing polarity and solubility into target molecules.

We will explore two of the most powerful and widely adopted coupling agents: HATU, an aminium salt-based reagent, and EDCI, a water-soluble carbodiimide. This guide moves beyond simple protocols to explain the underlying mechanisms, rationale for procedural steps, and troubleshooting strategies, empowering scientists to make informed decisions for successful amide synthesis.

Section 1: Mechanistic Overview of Coupling Agents

Choosing the right coupling agent is paramount and depends on the substrate's reactivity, steric hindrance, and the desired reaction kinetics.

HATU: The Aminium Salt Approach

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation coupling reagent renowned for its high efficiency and rapid reaction rates.[1] Its efficacy stems from the formation of a highly reactive OAt-active ester.[2]

Mechanism of Action: The reaction is typically performed in the presence of a non-nucleophilic tertiary base, such as N,N-diisopropylethylamine (DIPEA). The base first deprotonates the carboxylic acid to form a carboxylate anion. This anion attacks HATU, leading to the formation of an unstable O-acyl(tetramethyl)isouronium salt. The displaced HOAt anion then rapidly attacks this intermediate to generate the key OAt-active ester, releasing tetramethylurea as a byproduct.[2] This active ester is then readily attacked by the primary amine of the morpholine substrate to form the desired amide. The pyridine nitrogen in the HOAt moiety is believed to provide anchimeric assistance, stabilizing the transition state and accelerating the coupling reaction.

dot

Figure 1: HATU activation and coupling workflow.

Key Advantages:

  • High Reactivity: Extremely fast and efficient, often completing in under an hour.[3]

  • Effectiveness with Hindered Substrates: An excellent choice for sterically demanding carboxylic acids or amines.

Considerations:

  • Guanidinylation Side Reaction: If the amine is present during the initial activation step, HATU can react directly with the amine to form a guanidinium byproduct, capping the amine and preventing amide formation.[4] Pre-activation of the carboxylic acid before adding the amine is therefore highly recommended.[5][6]

  • Cost: Generally more expensive than carbodiimide-based reagents.

EDCI: The Carbodiimide Approach

EDCI or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a versatile and widely used coupling agent, particularly favored for its water-soluble nature.[7][8]

Mechanism of Action: EDCI reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[9][10] This intermediate can be directly attacked by an amine to form the amide bond. However, the O-acylisourea is unstable and can undergo an intramolecular acyl transfer to form a stable N-acylurea, a common and irreversible side reaction that halts the desired reaction pathway.[7][10]

To prevent this and enhance efficiency, an additive such as HOBt (1-Hydroxybenzotriazole) is almost always included.[4][7] HOBt acts as a nucleophilic trap, reacting with the O-acylisourea intermediate to form an HOBt-active ester. This ester is more stable than the O-acylisourea but still highly reactive towards the amine, effectively funneling the reaction towards the desired amide product and minimizing both N-acylurea formation and potential racemization.[4][11]

dot

Figure 2: EDCI/HOBt activation pathway and side reaction.

Key Advantages:

  • Water-Soluble Byproduct: The corresponding urea byproduct (EDU) is soluble in water, allowing for simple removal via aqueous workup.[4][10]

  • Cost-Effectiveness: EDCI is significantly less expensive than aminium salt reagents.

Considerations:

  • Necessity of Additives: The use of HOBt or a similar agent is crucial for high yields and to prevent side reactions.[7][10]

  • Slower Reaction Times: Reactions are generally slower than with HATU and may require overnight stirring.[10]

Section 2: Comparative Summary

The choice between HATU and EDCI can be guided by the specific requirements of the synthesis.

FeatureHATUEDCI
Reagent Class Aminium (Guanidinium) SaltCarbodiimide
Mechanism Forms a highly reactive OAt-active ester.Forms an O-acylisourea intermediate.
Reactivity Very high; reactions often complete in < 1-2 hours.Moderate; reactions may require several hours to overnight.
Additives Not strictly required, but reaction relies on the HOAt moiety.Additives (e.g., HOBt, Oxyma) are essential to prevent N-acylurea formation and racemization.[4][7]
Base Requires a non-nucleophilic base (e.g., DIPEA, 2,4,6-collidine).[2]Often used with bases like DIPEA or Et3N, but can sometimes be run without.[10]
Byproduct Tetramethylurea.1-ethyl-3-(3-dimethylaminopropyl)urea (EDU).
Workup Standard extractive workup.Simplified by aqueous washes to remove the water-soluble EDU byproduct.[10]
Primary Use Case Difficult couplings, sterically hindered substrates, rapid synthesis.Routine amide synthesis, large-scale reactions, cost-sensitive projects.
Potential Side Reaction Guanidinylation of the amine if not pre-activated.N-acylurea formation if no additive is used.[10]

Section 3: Experimental Protocols

The following protocols provide detailed, step-by-step instructions for coupling a generic carboxylic acid with this compound.

dot

Figure 3: General experimental workflow for amide coupling.

Protocol 1: High-Efficiency Coupling with HATU

This protocol leverages pre-activation to maximize yield and minimize side products.

Materials and Reagents:

  • Carboxylic Acid (1.0 eq.)

  • HATU (1.1 - 1.2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq.)

  • This compound (1.05 eq.)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents (EtOAc, NaHCO₃ solution, brine, MgSO₄, silica gel)

Procedure:

  • To a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq.).

  • Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Add DIPEA (2.5-3.0 eq.) to the solution and stir for 2 minutes.

  • Add HATU (1.1-1.2 eq.) in one portion.

  • Pre-activation: Stir the mixture at room temperature for 15-20 minutes. The solution may change color. This step is critical for forming the active ester before the amine is introduced.[5][6]

  • In a separate vial, dissolve this compound (1.05 eq.) in a small amount of the reaction solvent.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 1-3 hours. Monitor progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Dilute with ethyl acetate (or another suitable organic solvent).

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM).

Protocol 2: Cost-Effective Coupling with EDCI/HOBt

This protocol is a reliable and economical choice for routine amide synthesis.

Materials and Reagents:

  • Carboxylic Acid (1.0 eq.)

  • This compound (1.05 eq.)

  • EDCI·HCl (1.2 - 1.5 eq.)

  • HOBt (or HOBt·H₂O) (1.2 eq.)

  • DIPEA or Triethylamine (Et₃N) (1.2 eq, if the amine or acid is a salt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • To a clean, dry flask, add the carboxylic acid (1.0 eq.), this compound (1.05 eq.), and HOBt (1.2 eq.).

  • Dissolve the solids in anhydrous DCM (or DMF) to a concentration of 0.1-0.2 M. If either reactant is an HCl salt, add 1.2 equivalents of a base like DIPEA or Et₃N.

  • Cool the stirred solution to 0 °C using an ice-water bath. Lowering the temperature helps control the reaction rate and minimize potential side reactions.[7]

  • Add EDCI·HCl (1.2-1.5 eq.) to the cold mixture in one portion.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM.

  • Transfer to a separatory funnel and wash the organic layer sequentially with 10% citric acid solution (1x, to remove any excess amine and base), saturated NaHCO₃ (2x, to remove HOBt and excess acid), and brine (1x).[10] The aqueous washes are highly effective at removing the water-soluble EDU byproduct.[10]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Section 4: Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Incomplete activation of the carboxylic acid.- Steric hindrance.- Poor solubility of reactants.- Guanidinylation of amine (HATU protocol).- Switch from EDCI to the more powerful HATU.- Ensure pre-activation step is performed in the HATU protocol.- Try a more polar solvent like DMF or NMP.- Gently warm the reaction (e.g., to 40 °C), but monitor for side products.
Multiple Byproducts on TLC/LC-MS - N-acylurea formation (EDCI protocol).- Guanidinium byproduct (HATU protocol).- Racemization of an adjacent chiral center.- Ensure HOBt (or a similar additive) is used with EDCI.- For HATU, pre-activate the acid before adding the amine.- Run the reaction at a lower temperature (0 °C) to minimize racemization.
Difficulty in Purification - Insoluble urea byproduct (if using DCC instead of EDCI).- Residual HOBt or HATU-derived byproducts.- Use EDCI for its water-soluble byproduct.- Ensure a thorough aqueous workup, including both acidic and basic washes, to remove polar impurities before chromatography.
Reaction Stalls - Reagents have degraded (especially HATU/HOBt if old or poorly stored).- Insufficient base to neutralize salts and deprotonate the acid.- Use fresh, high-quality coupling reagents.- If starting materials are hydrochloride or TFA salts, ensure at least two equivalents of base are added (one for the salt, one for the reaction).

Conclusion

Both HATU and EDCI are exceptional reagents for coupling carboxylic acids with this compound. The choice between them should be a deliberate one based on project goals.

  • Choose HATU for its speed and power, especially when dealing with challenging, sterically hindered substrates or when rapid compound synthesis is a priority. The key to success with HATU is the pre-activation of the carboxylic acid to avoid amine-capping side reactions.

  • Choose EDCI/HOBt for a reliable, scalable, and cost-effective approach. Its primary advantage lies in the straightforward aqueous workup that efficiently removes the major byproduct, making it a workhorse for routine amide synthesis.

By understanding the mechanisms and following these detailed protocols, researchers can confidently and successfully synthesize novel morpholine-containing amides for applications in drug discovery and beyond.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Organic-Synthesis.com. (n.d.). Acid-Amine Coupling using EDCI. [Link]

  • Prakash, G. K. S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 62(15), 152918. Available at: [Link]

  • Reddit r/Chempros. (2023). HATU coupling - what's the best order?. [Link]

  • Wikipedia. (n.d.). HATU. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. [Link]

  • American Journal of Organic Chemistry. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. [Link]

  • commonorganicchemistry.com. (n.d.). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). [Link]

Sources

Application Notes and Protocols: Leveraging tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Morpholine Scaffold in Early-Phase Drug Discovery

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into approved drugs and clinical candidates.[1][2] Its enduring appeal stems from a unique combination of physicochemical properties: the oxygen atom acts as a hydrogen bond acceptor, enhancing solubility and target interactions, while the nitrogen atom's basicity can be modulated to fine-tune pharmacokinetic profiles.[1] In the context of fragment-based drug discovery (FBDD), morpholine-containing fragments represent attractive starting points for building potent and drug-like molecules. This guide focuses on a specific, synthetically versatile fragment, tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate , and its application in FBDD campaigns.

Physicochemical Profile of the Fragment

This compound is a bifunctional molecule that presents key features for fragment screening. The Boc-protected amine provides a handle for future chemical elaboration, while the morpholine ring and the ethylamino linker offer opportunities for diverse interactions with a target protein.

PropertyValueSource
CAS Number 1174636-48-6[3]
Molecular Formula C₁₁H₂₂N₂O₃[3]
Molecular Weight 230.30 g/mol [3]
Calculated LogP 0.9695[4]
Topological Polar Surface Area (TPSA) 64.79 Ų[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 4[4]
Rotatable Bonds 1[4]

The Fragment-Based Drug Discovery Workflow: A Conceptual Overview

FBDD is a powerful strategy for identifying novel lead compounds by screening low molecular weight fragments (typically < 300 Da).[5] These fragments, due to their smaller size and lower complexity, can explore chemical space more efficiently and often exhibit higher ligand efficiency.[5] The general workflow is an iterative process of hit identification, validation, and optimization.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization a Fragment Library Screening (NMR, SPR, X-ray) b Primary Hit Identification a->b Weak Binders c Orthogonal Screening b->c d Structural Biology (X-ray, NMR) c->d e Affinity & Kinetic Analysis d->e f Structure-Guided Design e->f g Fragment Growing/Linking f->g Iterative Synthesis & Testing h Lead Compound g->h

Caption: A generalized workflow for fragment-based drug discovery.

Protocols for Fragment Screening and Hit Validation

The successful identification of fragments that bind to a target protein requires sensitive biophysical techniques capable of detecting weak interactions.[6] The following are generalized protocols that can be adapted for screening this compound.

Stock Solution Preparation of the Fragment

Accurate and consistent preparation of the fragment stock solution is critical for reliable screening results.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Accurately weigh a desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 100 mM).

  • Vortex the solution thoroughly until the fragment is completely dissolved.

  • Visually inspect the solution for any undissolved particulate matter. If necessary, gently warm the solution or sonicate briefly.

  • Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

Primary Screening by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR-based screening is a powerful method for detecting weak fragment binding and can provide information about the binding site on the target protein.[] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for fragment screening.

Materials:

  • Target protein solution in a suitable deuterated buffer

  • Fragment stock solution in DMSO-d6

  • NMR spectrometer and tubes

Protocol (STD NMR):

  • Prepare a sample containing the target protein at a suitable concentration (e.g., 10-50 µM) in the deuterated NMR buffer.

  • Acquire a reference 1D ¹H NMR spectrum of the protein.

  • Add the fragment to the protein solution to a final concentration typically in the range of 100 µM to 1 mM. The final DMSO-d6 concentration should be kept low (e.g., <1%) to avoid protein denaturation.

  • Acquire an STD NMR spectrum with on-resonance saturation of protein signals (e.g., at -1 ppm) and an off-resonance control spectrum (e.g., at 30 ppm).

  • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.

  • Signals present in the STD spectrum correspond to the fragment protons that are in close proximity to the protein, indicating binding.

Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time detection of binding events between a ligand and a target protein immobilized on a sensor surface.[8]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS)

  • Target protein

  • Fragment stock solution

  • Running buffer

Protocol:

  • Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

  • Prepare a series of dilutions of the fragment in the running buffer.

  • Inject the fragment solutions over the immobilized protein surface and a reference surface (without protein).

  • Monitor the change in the SPR signal (response units, RU) over time.

  • A concentration-dependent increase in the RU on the protein surface compared to the reference surface indicates binding.

  • Fit the equilibrium binding data to a suitable model to determine the dissociation constant (KD).

Hit Validation by X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the binding mode of a fragment to its target protein, which is invaluable for structure-guided lead optimization.[9]

Materials:

  • Crystals of the target protein

  • Fragment stock solution

  • Cryoprotectant solution

  • X-ray diffraction equipment

Protocol:

  • Soak the protein crystals in a solution containing the fragment at a concentration typically ranging from 1 to 10 mM. The soaking time can vary from minutes to hours.

  • Transfer the soaked crystals to a cryoprotectant solution before flash-cooling in liquid nitrogen.

  • Collect X-ray diffraction data from the cooled crystal.

  • Process the diffraction data and solve the crystal structure.

  • Analyze the electron density maps to confirm the binding of the fragment and determine its binding pose and interactions with the protein.

Hit-to-Lead Optimization: From Fragment to Potent Lead

Once a fragment hit has been identified and its binding mode is understood, the next step is to optimize its affinity and other drug-like properties.[10] This is typically achieved through two main strategies: fragment growing and fragment linking.[11]

Hit_to_Lead cluster_0 Fragment Hit cluster_1 Optimization Strategies cluster_2 Rationale cluster_3 Outcome a tert-Butyl 3-(2-aminoethyl) morpholine-4-carboxylate b Fragment Growing a->b c Fragment Linking a->c d Extend into adjacent pockets b->d e Connect two fragments binding in adjacent sites c->e f Improved Potency & Selectivity d->f e->f

Sources

Troubleshooting & Optimization

Purification of tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the column chromatography purification of tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this molecule. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions during your experiments.

Section 1: Pre-Chromatography & Method Development

This section addresses the foundational questions and method development strategies essential for a successful purification.

Q1: What are the key structural features of this compound that influence its purification?

Answer: Understanding the molecule's structure is the first step to a successful purification strategy. This compound, with a molecular weight of 230.30 g/mol and formula C11H22N2O3, has two critical features[1]:

  • A Free Primary Amine: The terminal amino group (-NH2) on the ethyl side-chain is basic. Basic amines are notoriously challenging to purify on standard silica gel.[2] The lone pair of electrons on the nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica, which acts as a Brønsted acid.[2] This strong interaction can lead to significant peak tailing, streaking, and in some cases, irreversible adsorption, resulting in low recovery.[2][3]

  • A Boc-Protected Secondary Amine: The morpholine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is robust under basic and most nucleophilic conditions but is highly sensitive to acid.[4][5] This means that any purification strategy must avoid acidic conditions to prevent unintended deprotection of the morpholine nitrogen.[6]

Q2: What is the best stationary phase to use for this purification? Silica, Alumina, or something else?

Answer: The choice of stationary phase is critical for mitigating the issues caused by the basic amine group.

  • Standard Silica Gel (Slightly Acidic): While being the most common stationary phase, its acidic nature is the primary cause of problems with basic amines.[2][7] However, its use is feasible and economical if the mobile phase is modified correctly. This is often the first approach attempted.

  • Triethylamine-Deactivated Silica: You can pre-treat standard silica gel with a triethylamine (TEA)-containing solvent to neutralize the acidic silanol sites before running the column. This reduces the strong interactions that cause peak tailing.

  • Basic Alumina: Alumina is a basic or neutral medium and can be an effective alternative for purifying amines, as it minimizes the problematic acid-base interactions.[7]

  • Amine-Functionalized Silica: This is an excellent, though more expensive, option. The stationary phase itself is basic, which repels the basic analyte, leading to better peak shapes without the need for mobile phase modifiers.[2][8][9]

Recommendation: Start with standard silica gel but plan to modify your mobile phase with a basic additive like triethylamine. If issues persist, consider using basic alumina or amine-functionalized silica.[2][8]

Q3: How do I develop an effective mobile phase using Thin Layer Chromatography (TLC)?

Answer: TLC is your most valuable tool for method development. The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.35 for your target compound.

  • Select a Solvent System: Given the polarity of the free amine, a dichloromethane (DCM)/methanol (MeOH) system is a good starting point. A less polar system like hexanes/ethyl acetate may also work but will likely require a high percentage of ethyl acetate.

  • Incorporate a Basic Modifier: To counteract the acidic silica, add a small amount of a basic modifier to your prepared TLC elution solvent. The most common choice is triethylamine (TEA) at 0.5-2% v/v .[9] An alternative is to use a solution of 7N ammonia in methanol as the polar component of your mobile phase.

  • Run Test Plates: Spot your crude reaction mixture on a TLC plate and develop it in various ratios of your chosen solvent system (e.g., 99:1 DCM:MeOH, 95:5 DCM:MeOH, 90:10 DCM:MeOH), ensuring each system contains your basic modifier.

  • Analyze the Results: The ideal system will show good separation between your product spot and any impurities, with the product spot at an Rf of ~0.3.

Starting Solvent System Modifier Typical Starting Ratio (v/v) Comments
Dichloromethane / Methanol1% Triethylamine98:2Good for moderately polar amines. Adjust MeOH content for desired Rf.
Ethyl Acetate / Hexanes1% Triethylamine50:50May require a high percentage of Ethyl Acetate.
Dichloromethane / 7N NH3 in MeOHNone (modifier is in MeOH)95:5A strong system for more polar amines. The ammonia effectively masks silanol groups.

Section 2: Troubleshooting Common Purification Problems

This section provides solutions to specific issues you may encounter during the experiment.

Q4: My compound is a long streak on the TLC plate and my column fractions are broad and overlapping. What is happening and how do I fix it?

Answer: This is the most common problem when purifying basic amines on silica and is almost always caused by the strong interaction between your compound's primary amine and the acidic silanol groups of the stationary phase.[2][9] This leads to slow, heterogeneous desorption from the silica, a phenomenon known as "tailing" or "streaking".

Troubleshooting Flowchart:

G start Problem: Streaking or Tailing Observed check_modifier Is a basic modifier (e.g., 1% TEA) in the mobile phase? start->check_modifier add_modifier Solution: Add 0.5-2% TEA or NH4OH to the eluent. Re-run TLC. check_modifier->add_modifier No check_overload Is the TLC/column overloaded? check_modifier->check_overload Yes add_modifier->start Re-evaluate reduce_load Solution: Reduce the amount of sample loaded. Use a larger column. check_overload->reduce_load Yes check_stability Is the compound stable on silica? (Perform 2D TLC) check_overload->check_stability No reduce_load->start Re-evaluate stable Compound is stable check_stability->stable Yes unstable Compound is unstable (Spots appear off-diagonal) check_stability->unstable No change_sp Solution: Switch stationary phase to basic alumina or amine-functionalized silica. stable->change_sp If streaking persists unstable->change_sp

Caption: Decision tree for troubleshooting peak streaking and tailing.

Detailed Solutions:

  • Add a Competing Base: The most direct solution is to add a "competing" base like triethylamine (TEA) to your eluent.[2] TEA is a small, basic molecule that interacts with the acidic silanol sites, effectively "shielding" your much larger compound from these interactions.[2][10] The result is a more uniform elution and sharper peaks.

  • Check for Overloading: Applying too much sample to the column or TLC plate can saturate the stationary phase, leading to broad bands.[9] If you see a comet-shaped spot on TLC even with a modifier, you may be spotting too concentrated a solution.

  • Confirm Compound Stability: In rare cases, the acidic silica can catalyze the degradation of a sensitive compound.[11] You can check for this using a 2D TLC experiment (see protocol below). If degradation is observed, switching to a more inert stationary phase like deactivated silica or alumina is necessary.[7][11]

Q5: My compound won't move from the baseline (Rf = 0), even with methanol in the mobile phase. What should I do?

Answer: This indicates that your compound is very strongly adsorbed to the silica gel, or it is not soluble in the mobile phase.

  • Increase Polarity Drastically: Prepare a mobile phase with a much higher concentration of methanol. For very polar amines, you may need up to 20% MeOH in DCM.

  • Ensure Basic Modifier is Present: Without a basic modifier like TEA or ammonia, a basic amine can remain permanently stuck to the acidic silica. Ensure you have at least 1-2% TEA in your eluent.

  • Check Solubility: Ensure your crude product fully dissolves in a small amount of the mobile phase. If not, it will precipitate at the top of the column. You may need to use a different loading technique, such as adsorbing the compound onto a small amount of silica ("dry loading").

Q6: I suspect my compound is degrading on the column. How can I confirm this?

Answer: The best way to check for on-plate stability is with a 2D TLC experiment .[11]

Protocol: 2D TLC for Stability Analysis

  • Take a square TLC plate and spot your crude material in one corner, about 1 cm from each edge.

  • Develop the plate as usual in your chosen solvent system.

  • Remove the plate and dry it completely.

  • Rotate the plate 90 degrees so that the line of separated spots is now on the bottom.

  • Develop the plate again in the same solvent system.

  • Analysis: If your compound is stable, all the spots will lie on the diagonal of the plate. If any new spots appear that are off-diagonal, it indicates that your compound or impurities are degrading upon contact with the silica.[11]

Section 3: Post-Chromatography & Product Integrity

Q7: How do I remove the triethylamine from my purified fractions?

Answer: Triethylamine is volatile (boiling point ~89 °C), but it can be persistent.

  • Rotary Evaporation: Most of the TEA will be removed along with the elution solvents during rotary evaporation. Co-evaporating with a solvent like toluene can help remove the last traces.

  • High Vacuum: Placing the resulting oil or solid under a high vacuum for several hours is usually sufficient to remove residual TEA.

  • Aqueous Wash: If residual TEA is a concern for downstream applications, you can dissolve the product in a solvent like ethyl acetate or DCM and wash it with a saturated sodium bicarbonate (NaHCO3) solution, followed by brine. Dry the organic layer over Na2SO4 or MgSO4 before final evaporation.

Q8: Is there a risk of the Boc-group cleaving during this purification?

Answer: The Boc group is cleaved under acidic conditions.[4][5]

  • During Normal-Phase Chromatography: When using a neutral or basic-modified mobile phase (containing TEA or ammonia) on silica or alumina, the risk of Boc-group cleavage is extremely low. The conditions are not acidic enough to cause deprotection.

  • During Workup/Evaporation: The primary risk comes from concentrating fractions that may have inadvertently become acidic. For example, using DCM that has degraded to contain trace HCl can be problematic. Always use high-quality, stabilized solvents. Avoid using acidic modifiers like trifluoroacetic acid (TFA), which will readily cleave the Boc group, especially upon concentration.[6]

Section 4: Protocols & Visualizations

Purification Workflow

Caption: General workflow for the purification of the target compound.

References

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Black, P. J., et al. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. Retrieved from [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • ACS Publications. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (2013, January 31). If triethylamine is used with a C18 column for a prolonged period, what will happen to the...? Retrieved from [Link]

  • Chromatography Forum. (2009, November 16). Amine column degradation. Retrieved from [Link]

  • Reddit. (2019, March 14). What causes streaking in silica gel column chromatography? Retrieved from [Link]

  • Chromatography Forum. (2005, December 30). use of Triethylamine. Retrieved from [Link]

  • Chromatography Forum. (2007, September 12). severe tailing on column. Retrieved from [Link]

  • LCGC International. (2011, March 1). What's Happening to My Column? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. Retrieved from [Link]

  • ChemBAM. TLC troubleshooting. Retrieved from [Link]

  • RSC Publishing. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Reddit. (2021). Flash Column Chromatography with Ammonia: Your experiences please! Retrieved from [Link]

Sources

Technical Support Center: Synthesis of tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-butyl 3-(2-aminoethyl)morpholine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side reactions encountered during the synthesis of this valuable morpholine derivative. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity and success of your experiments.

Introduction to the Synthesis

The synthesis of this compound typically involves a two-step process. The first step is the synthesis of the precursor, 3-(2-aminoethyl)morpholine, followed by the selective N-Boc protection of the secondary amine on the morpholine ring. While seemingly straightforward, each step presents unique challenges and potential for side product formation that can complicate purification and reduce yields. This guide will address these issues in a question-and-answer format.

A plausible synthetic route is outlined below:

Synthetic_Pathway A Commercially Available Starting Materials B Step 1: Synthesis of 3-(2-aminoethyl)morpholine A->B Various Methods C Step 2: N-Boc Protection B->C Di-tert-butyl dicarbonate (Boc)₂O, Base D Final Product: This compound C->D

Caption: General synthetic pathway for this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

Part 1: Synthesis of the Precursor - 3-(2-aminoethyl)morpholine

Question 1: What are the common starting materials and potential impurities to be aware of?

The synthesis of 3-(2-aminoethyl)morpholine can be approached from various starting materials. A common method involves the reaction of morpholine with a protected 2-aminoethyl halide or a similar electrophile, followed by deprotection. Alternatively, a multi-step synthesis starting from ethanolamine is also feasible.[1]

Potential Issues & Solutions:

  • Starting Material Purity: Ensure the purity of your starting materials. For instance, commercial morpholine can contain small amounts of water or other amines which can lead to side reactions. It is advisable to use freshly distilled morpholine for best results.

  • Incomplete Reactions: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure complete conversion. Incomplete reactions will lead to a mixture of starting materials and products, complicating purification.

Part 2: N-Boc Protection of 3-(2-aminoethyl)morpholine

The selective protection of the secondary amine of the morpholine ring in the presence of a primary amine on the ethyl side chain is the key challenge in the second step. The reaction is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[2][3]

Boc_Protection_Reaction cluster_reactants Reactants & Conditions Reactant 3-(2-aminoethyl)morpholine Product This compound Reactant->Product Desired Reaction Side_Product1 Di-Boc Product Reactant->Side_Product1 Side Reaction 1 Side_Product2 N'-Boc Isomer Reactant->Side_Product2 Side Reaction 2 Boc2O (Boc)₂O Base Base (e.g., NaHCO₃, Et₃N) Solvent Solvent (e.g., THF, Dioxane)

Caption: Desired N-Boc protection and potential side reactions.

Question 2: I am observing the formation of a di-Boc protected side product. How can I avoid this?

The formation of a di-Boc protected species, where both the secondary morpholine nitrogen and the primary ethylamine nitrogen are protected, is a common side product. This occurs when an excess of (Boc)₂O is used or when the reaction conditions favor over-reactivity.[4]

Causality: The primary amine is generally more nucleophilic than the secondary amine. However, under certain conditions, especially with a strong base or prolonged reaction times, the secondary amine can also be deprotonated and react with (Boc)₂O.

Troubleshooting Strategies:

StrategyRationaleExperimental Protocol
Stoichiometry Control Limiting the amount of (Boc)₂O to one equivalent or slightly less will favor mono-protection of the more reactive primary amine.Slowly add a solution of (Boc)₂O (0.95-1.0 equivalents) in a suitable solvent to a cooled solution of 3-(2-aminoethyl)morpholine and a non-nucleophilic base like triethylamine.
Reaction Temperature Lowering the reaction temperature can increase the selectivity for the more nucleophilic primary amine.Run the reaction at 0°C or even -10°C. Monitor the progress by TLC to avoid prolonged reaction times that could lead to di-protection.
Choice of Base Using a milder base can help to control the reactivity and prevent the deprotonation of the less reactive secondary amine.Use sodium bicarbonate in a biphasic system (e.g., dioxane/water) instead of stronger organic bases like triethylamine or DMAP.[2][3]

Question 3: My main product appears to be the N'-Boc isomer. What went wrong?

The formation of the undesired isomer, tert-butyl (2-(morpholino)ethyl)carbamate, where the primary amine is protected instead of the secondary morpholine nitrogen, is a significant possibility due to the higher nucleophilicity of the primary amine.

Causality: The primary amine is sterically less hindered and generally more nucleophilic than the secondary amine within the morpholine ring. Therefore, it is kinetically favored to react with (Boc)₂O.

Troubleshooting Strategies:

  • Orthogonal Protection Strategy: A more robust, albeit longer, approach is to use an orthogonal protecting group strategy.

    • Protect the primary amine of a suitable precursor (e.g., N-Cbz-ethanolamine) first.

    • Construct the morpholine ring.

    • Protect the secondary morpholine nitrogen with the Boc group.

    • Selectively deprotect the primary amine.

  • Careful pH Control: In aqueous systems, the relative nucleophilicity of the amines can be modulated by pH. At a specific pH, the more basic amine can be protonated and thus less reactive, allowing the other amine to be selectively protected. This requires careful optimization.

Question 4: I am seeing an unexpected peak in my NMR that I suspect is an oxazolidinone. Is this possible?

While less common with Boc protection compared to other reagents, the formation of an oxazolidinone is a potential intramolecular cyclization side reaction, especially if the starting material is an amino alcohol precursor to the morpholine ring and the reaction is not carefully controlled. However, for the Boc protection of pre-formed 3-(2-aminoethyl)morpholine, this is highly unlikely. Some modern methods for Boc protection specifically highlight the absence of oxazolidinone formation.[5] If you are synthesizing the morpholine ring from an amino alcohol, this is a more significant concern.

Oxazolidinone_Formation Amino_Alcohol Amino Alcohol Precursor Oxazolidinone Oxazolidinone Side Product Amino_Alcohol->Oxazolidinone Intramolecular Cyclization Reagent Activating Reagent (not (Boc)₂O)

Caption: Potential oxazolidinone formation from an amino alcohol precursor.

Troubleshooting: If you suspect oxazolidinone formation during the synthesis of the morpholine ring itself, consider milder cyclization conditions or protecting the alcohol functionality temporarily.

Question 5: How can I effectively purify the final product from the side products?

Purification can be challenging due to the similar polarities of the desired product and the potential side products.

Purification Protocol:

  • Aqueous Workup: After the reaction, perform an aqueous workup to remove water-soluble impurities and the base. An acidic wash (e.g., dilute HCl) can be used to remove any unreacted amine starting material, but be cautious as the Boc group can be labile to strong acids.[6] A subsequent basic wash (e.g., saturated NaHCO₃ solution) will neutralize any remaining acid.

  • Column Chromatography: Flash column chromatography on silica gel is typically the most effective method for separating the desired product from the di-Boc and isomeric side products.

    • Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) is recommended.

    • Monitoring: Carefully monitor the fractions by TLC to ensure a clean separation.

CompoundTypical PolarityElution Order (Normal Phase)
Di-Boc ProductLeast PolarFirst
Desired Product Intermediate Second
N'-Boc IsomerMore PolarThird
Starting MaterialMost PolarLast (or retained on the column)

Summary of Key Troubleshooting Points

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction, formation of multiple side products.Monitor reaction closely (TLC/GC-MS), optimize stoichiometry and temperature.
Di-Boc Formation Excess (Boc)₂O, strong base, prolonged reaction time.Use ≤ 1 equivalent of (Boc)₂O, a milder base (e.g., NaHCO₃), and lower reaction temperature.
Isomeric Impurity Higher reactivity of the primary amine.Consider an orthogonal protection strategy for unambiguous synthesis.
Difficult Purification Similar polarities of product and byproducts.Utilize gradient flash column chromatography and monitor fractions carefully.

By understanding the underlying chemical principles and potential pitfalls, you can effectively troubleshoot the synthesis of this compound and achieve a higher yield of the desired, pure compound.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 23, 2026, from [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(33), 5406-5415. [Link]

  • Google Patents. (2021). CN112679448B - Preparation method of N-(2-aminoethyl) morpholine.
  • Moody, C. J., & Whitham, G. H. (1992).
  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved January 23, 2026, from [Link]

  • Szostak, M., & Aube, J. (2013). Amide bond formation and peptide coupling. John Wiley & Sons.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved January 23, 2026, from [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved January 23, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved January 23, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 3-(2-aminoethyl)morpholine. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate and may encounter challenges during the critical Boc deprotection step. As your dedicated scientific resource, this document provides in-depth, field-tested insights and solutions to common and complex issues, ensuring the integrity and success of your experimental outcomes. Our approach is rooted in explaining the causal chemical principles behind each recommendation, creating a self-validating framework for your protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address the most common issues encountered during the Boc deprotection of this compound.

Question 1: My Boc deprotection is sluggish or incomplete, as indicated by TLC and LC-MS. What are the primary causes and how can I drive the reaction to completion?

Answer: Incomplete deprotection is the most frequently reported issue. The causes are often multifaceted, relating to reagent stoichiometry, reaction conditions, or the inherent properties of the substrate itself.

Underlying Expertise: The substrate, this compound, possesses two basic nitrogen atoms: the primary amine of the ethylamino side chain (pKa ~9-10) and the tertiary amine within the morpholine ring (pKa ~4.8-5.0 when protonated)[1]. Upon initial addition of a strong acid like trifluoroacetic acid (TFA), the more basic primary amine is protonated first. Complete protonation of the carbamate oxygen, which is necessary for cleavage, may require a larger excess of acid than anticipated to overcome this initial acid consumption.

Troubleshooting Workflow:

Caption: Troubleshooting flow for incomplete Boc deprotection.

Recommended Solutions (Tiered Approach):

  • Increase Acid Stoichiometry: The most common remedy is to increase the concentration or volume of the acid. Standard protocols often call for a 1:1 (v/v) mixture of TFA and a solvent like dichloromethane (DCM). If this is failing, consider using neat TFA at 0 °C to room temperature. For reactions using HCl in dioxane, ensure the reagent is fresh, as HCl concentration can decrease over time.

  • Extend Reaction Time and/or Increase Temperature: Boc deprotection is typically rapid (30-60 minutes at room temperature). However, if the reaction is sluggish, extend the time to 2-4 hours, monitoring by TLC every 30 minutes. Gentle warming to 30-40°C can also increase the reaction rate, but should be done cautiously to avoid potential side reactions.

  • Ensure Anhydrous Conditions: Water can compete with the carbamate for protons, slowing the deprotection. Ensure that your solvent (e.g., DCM, dioxane) is anhydrous and that the starting material is dry.

Data-Driven Protocol Adjustments:

ParameterStandard ConditionTroubleshooting Step 1Troubleshooting Step 2
Acid (TFA) 20-50% in DCM (v/v)1:1 TFA/DCM (v/v)Neat TFA
Acid (HCl) 4M in Dioxane (5-10 eq.)4M in Dioxane (15-20 eq.)Switch to TFA
Temperature 0 °C to Room Temp.Room Temperature30-40 °C
Time 30 - 60 min2 - 4 hoursMonitor until completion
Question 2: My reaction appears complete, but after work-up, I have a persistent oily residue instead of the expected solid or free-base oil. How do I isolate my product cleanly?

Answer: The formation of an oily product is a very common outcome, particularly when using TFA. This is due to the formation of the trifluoroacetate salt of the diamine product, which is often hygroscopic and non-crystalline.

Underlying Expertise: The product, 3-(2-aminoethyl)morpholine, is a diamine that will be doubly protonated in the presence of excess strong acid, forming a dicationic salt. Trifluoroacetate is a relatively weak conjugate base, and complete removal of the TFA during work-up can be challenging.

Recommended Work-up and Isolation Protocols:

  • Method A: Conversion to the HCl Salt:

    • After the reaction is complete, concentrate the mixture in vacuo.

    • Co-evaporate with a solvent like toluene or isopropanol (3x) to azeotropically remove residual TFA.

    • Dissolve the resulting oil in a minimal amount of methanol or isopropanol.

    • Add a solution of HCl in diethyl ether or dioxane (e.g., 2M solution) dropwise until precipitation is complete.

    • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum. The hydrochloride salt is often a more crystalline, free-flowing solid than the TFA salt.

  • Method B: Free-Basing and Extraction:

    • Concentrate the reaction mixture to remove the bulk of the DCM and TFA.

    • Cool the residue in an ice bath and carefully basify with a cold aqueous solution of NaOH (1-2 M) or saturated NaHCO₃ to a pH > 12. Caution: This is an exothermic neutralization.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., DCM, Chloroform, or a 9:1 mixture of Chloroform/Isopropanol). The product has some water solubility, so multiple extractions are key.

    • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the free base.

  • Method C: Ion-Exchange Chromatography: For small-scale or particularly difficult purifications, dissolving the crude TFA salt in water or methanol and passing it through a column of a basic ion-exchange resin (e.g., Amberlyst® A21) can effectively remove the trifluoroacetate counter-ion.

Question 3: I'm observing an unexpected side product with a mass of +56 Da compared to my starting material or product. What is this and how can I prevent it?

Answer: This mass increase corresponds to the addition of a tert-butyl group (C₄H₈), a well-documented side reaction in Boc deprotection.

Underlying Expertise: The mechanism of acid-catalyzed Boc deprotection proceeds through the formation of a stable tert-butyl cation (t-Bu⁺)[2]. This cation is a potent electrophile. While it typically eliminates a proton to form isobutylene gas or is quenched by the acid counter-ion, it can also alkylate any nucleophilic sites on your starting material or product. The most likely site of alkylation on your molecule is the nitrogen of the morpholine ring.

Mechanism of Side Product Formation:

Sources

Storage and handling recommendations for tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate (CAS: 1174636-48-6). This guide is designed to provide you with essential information on the proper storage and handling of this compound to ensure its stability and integrity throughout your experiments. As Senior Application Scientists, we have compiled this information to address common questions and potential challenges you may encounter.

Quick Reference: Storage and Handling Parameters

ParameterRecommendationRationale & Key Considerations
Storage Temperature 2-8°C (Refrigerated)While some suppliers suggest a "dry, sealed place"[1], others indicate the need for "cold-chain transportation". To ensure maximum stability and prevent degradation, refrigeration is the most prudent approach. This is in line with recommendations for structurally similar compounds[2].
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).The primary amine group can be susceptible to oxidation and reaction with atmospheric carbon dioxide. An inert atmosphere minimizes these potential degradation pathways.
Container Tightly sealed, light-resistant container.Proper sealing prevents contamination and reaction with atmospheric components[1]. Light-resistant containers are recommended as a precautionary measure, as light can catalyze degradation in some organic molecules[2].
Handling In a well-ventilated area or chemical fume hood.This is a standard precaution for handling chemical reagents to minimize inhalation exposure[3][4].
Personal Protective Equipment (PPE) Safety goggles with side shields, chemical-resistant gloves, and a lab coat.Direct contact with skin and eyes should be avoided. Standard laboratory PPE is essential to prevent accidental exposure[3][4].
Incompatibilities Strong oxidizing agents, strong acids.The amino group can react with strong acids, and the morpholine ring can be susceptible to oxidation. Avoid storage and mixing with these substances[4].

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I received this compound with cold packs, but the supplier's website only says "store in a dry, sealed place." What is the correct storage temperature?

This is a common point of confusion. The recommendation for "cold-chain transportation" suggests that the compound is best kept at refrigerated temperatures to maintain its integrity over the long term. While it may be stable for short periods at ambient temperature, for long-term storage, we strongly advise keeping it at 2-8°C. The "dry, sealed place" recommendation is a general guideline for preventing moisture and air exposure[1].

Q2: My laboratory does not have the capability to store chemicals under an inert atmosphere. How critical is this for this compound?

While storage under an inert atmosphere is ideal, its necessity depends on the duration of storage and the sensitivity of your application. The primary amine is susceptible to reacting with atmospheric CO2 to form a carbonate salt, and oxidation can also occur over time. If you plan to use the entire batch of the compound relatively quickly after opening, tightly sealing the container after each use and minimizing its exposure to air may be sufficient. However, for long-term storage or for highly sensitive applications where purity is paramount, we recommend aliquoting the compound into smaller, single-use vials under an inert atmosphere.

Q3: I've noticed the formation of some solid precipitate in my stock solution of this compound in an organic solvent. What could be the cause?

Precipitation from a solution can be due to several factors:

  • Temperature Effects: The solubility of the compound may have decreased if the solution was stored at a lower temperature than when it was prepared. Gently warming the solution may redissolve the precipitate.

  • Solvent Evaporation: If the container was not sealed properly, some solvent may have evaporated, leading to an increase in concentration and precipitation.

  • Degradation: While less common if stored correctly, degradation products may be less soluble in the chosen solvent.

  • Reaction with Contaminants: Contamination with water or other reactive species could lead to the formation of a less soluble derivative.

We recommend first trying to gently warm the solution. If the precipitate does not redissolve, it may be a sign of degradation or contamination, and it would be best to use a fresh stock solution.

Q4: What are the primary safety concerns when handling this compound?

Experimental Workflow: Decision-Making for Storage and Handling

To assist in your experimental planning, the following diagram outlines the key decision points for the storage and handling of this compound.

StorageHandlingWorkflow Storage and Handling Decision Workflow cluster_receiving Receiving the Compound cluster_storage Storage Decision cluster_handling Handling Procedure Receive Receive Shipment of This compound StorageTemp Store at 2-8°C in a light-resistant container. Receive->StorageTemp InertAtmosphere Is long-term storage (> 3 months) planned? StorageTemp->InertAtmosphere StoreInert Aliquot and store under inert atmosphere. InertAtmosphere->StoreInert Yes StoreSealed Ensure container is tightly sealed after each use. InertAtmosphere->StoreSealed No HandlingLocation Work in a well-ventilated area or chemical fume hood. StoreInert->HandlingLocation StoreSealed->HandlingLocation PPE Wear appropriate PPE: - Safety Goggles - Gloves - Lab Coat HandlingLocation->PPE Dispensing Dispense required amount and tightly reseal container. PPE->Dispensing

Caption: Decision workflow for storage and handling.

References

  • PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. [Link]

Sources

Technical Support Center: Purification of tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate (CAS 1174636-48-6). This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this crucial building block with high purity. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven insights to help you navigate common purification hurdles.

Introduction: The Importance of Purity

This compound is a key intermediate in pharmaceutical synthesis, valued for its morpholine scaffold and the versatile Boc-protected amino group. The presence of even minor impurities, such as unreacted starting materials or reaction by-products, can significantly impact the yield, selectivity, and overall success of subsequent synthetic steps. This guide provides a systematic approach to identifying and removing these impurities.

Section 1: Understanding the Impurity Profile

The most common synthesis route for this compound involves the reaction of 4-(2-aminoethyl)morpholine with di-tert-butyl dicarbonate (Boc₂O).[1][2] Understanding the potential impurities is the first step toward effective removal.

Common Impurities and Their Characteristics
ImpurityChemical NatureOriginRemoval Strategy
4-(2-Aminoethyl)morpholineBasicUnreacted starting materialAcid-Base Extraction, Column Chromatography
Di-tert-butyl dicarbonate (Boc₂O)Neutral / Acid-LabileUnreacted reagentAcid-Base Extraction, Column Chromatography
Di-Boc AdductNeutralOver-reaction by-productColumn Chromatography, Acid-Base Extraction
tert-ButanolNeutral / VolatileBy-product of Boc protectionEvaporation, Column Chromatography
Urea-type By-productsNeutral/Weakly BasicSide reactionsColumn Chromatography

Section 2: Troubleshooting Guide for Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Q1: My crude product is a persistent yellow oil that won't solidify. How can I isolate a solid product?

A1: This is a common issue with Boc-protected amines, which can be stubborn oils, often due to minor impurities preventing crystallization.[3]

Causality: The oily nature can be attributed to residual solvents or the presence of non-crystalline impurities that disrupt the lattice formation of the desired product. The yellow color often indicates unreacted starting amine or other chromophoric by-products.[4]

Solution: Trituration/Pulping

A technique called trituration (or pulping) is highly effective. It involves stirring the crude oil in a solvent in which the desired product is insoluble, but the impurities are soluble.

Step-by-Step Protocol: Trituration with a Non-Polar Solvent

  • Solvent Selection: Place a small sample of your crude oil in a test tube and add a small amount of a non-polar solvent such as n-hexane, diethyl ether, or pentane. Observe if the oil solidifies or if impurities leach into the solvent.

  • Procedure: Transfer the bulk of the crude oil to a flask. Add 5-10 volumes of the selected non-polar solvent (e.g., 5-10 mL of hexane for every 1 gram of oil).

  • Stirring: Stir the mixture vigorously at room temperature for 1-3 hours. You may observe the oil gradually transforming into a white or off-white solid. For resistant oils, cooling the mixture in an ice bath can promote solidification.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the solid on the filter with a small amount of cold non-polar solvent to remove any remaining surface impurities.

  • Drying: Dry the product under high vacuum to remove all residual solvent.

Q2: My TLC analysis shows a major product spot, but also a baseline spot and a non-polar spot. What is the most efficient purification method?

A2: The presence of both highly polar (baseline) and non-polar impurities suggests that a simple one-step method may not suffice. However, an acid-base extraction is an exceptionally powerful technique for this specific scenario.[5][6]

Causality:

  • Baseline Spot: This is characteristic of the unreacted starting material, 4-(2-aminoethyl)morpholine, which is highly polar and basic.

  • Non-Polar Spot: This is likely unreacted Boc₂O or the di-Boc protected by-product, which are neutral and less polar than your desired product.

Solution: Acid-Base Liquid-Liquid Extraction

This method leverages the basicity of your target compound's primary amine. By converting it into a water-soluble salt, you can separate it from neutral organic-soluble impurities.

G cluster_0 Acid-Base Extraction Workflow start Crude Product in Organic Solvent (e.g., DCM, EtOAc) add_acid Extract with Aqueous Acid (e.g., 1M HCl) start->add_acid separate1 Separate Layers add_acid->separate1 org_layer1 Organic Layer: Contains Neutral Impurities (Boc₂O, Di-Boc Adduct) separate1->org_layer1 Organic Phase aq_layer1 Aqueous Layer: Contains Protonated Product (Water-Soluble Salt) separate1->aq_layer1 Aqueous Phase add_base Basify Aqueous Layer to pH > 10 (e.g., 1M NaOH) aq_layer1->add_base extract_org Extract with Fresh Organic Solvent add_base->extract_org separate2 Separate Layers extract_org->separate2 aq_layer2 Aqueous Layer: (Discard) separate2->aq_layer2 Aqueous Phase org_layer2 Organic Layer: Contains Purified Product separate2->org_layer2 Organic Phase final Dry, Filter, and Concentrate to Yield Pure Product org_layer2->final

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (2-3 times). The basic product will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.

  • Separate Layers: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add 1M aqueous NaOH with stirring until the pH is >10. This deprotonates the product, making it insoluble in water.

  • Back-Extraction: Extract the now-basic aqueous layer with fresh DCM or EtOAc (3 times). The purified product will move back into the organic layer.

  • Final Workup: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Q3: Acid-base extraction improved purity, but my NMR still shows minor impurities. How can I achieve >98% purity?

A3: For achieving high purity, especially for removing structurally similar impurities that may have partial water solubility or similar basicity, flash column chromatography is the gold standard.

Causality: Flash chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase. It is highly effective at separating compounds with subtle polarity differences.

Step-by-Step Protocol: Flash Column Chromatography

  • Stationary Phase: Use standard silica gel (230-400 mesh).

  • Mobile Phase (Eluent) Selection:

    • Start with a non-polar solvent and gradually increase polarity. A common gradient is Dichloromethane (DCM) to 5-10% Methanol (MeOH) in DCM.

    • Crucial Tip: Amines can "streak" on acidic silica gel, leading to poor separation. To prevent this, add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (NH₄OH) to the eluent system (typically 0.5-1% v/v).

  • Column Packing: Pack the column with silica gel as a slurry in a non-polar solvent (e.g., hexane or DCM).

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") for better resolution, then carefully add it to the top of the packed column.

  • Elution: Run the column, starting with 100% DCM and gradually increasing the percentage of MeOH. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.

Eluent System ComponentPurposeTypical Concentration
Dichloromethane (DCM)Primary Solvent (less polar)90-100%
Methanol (MeOH)Polar Co-solvent0-10%
Triethylamine (TEA)Basic Modifier (prevents streaking)0.5-1%

Section 3: Purity Assessment and Storage FAQs

Q1: What are the recommended analytical methods for final purity confirmation?

A1: A combination of techniques is recommended for a comprehensive purity assessment.

  • HPLC (High-Performance Liquid Chromatography): This is excellent for quantifying the main component and detecting non-volatile impurities. A C18 reverse-phase column with a water/acetonitrile gradient is a common choice.[7]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation and can detect impurities if their protons do not overlap with the product signals. The absence of signals from 4-(2-aminoethyl)morpholine or tert-butanol is a good indicator of purity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the desired product (230.30 g/mol ) and can help identify the mass of unknown impurities.[8]

Q2: How should the purified this compound be stored?

A2: The compound should be stored in a tightly sealed container in a dry, cool place.[8] As an amine, it can slowly react with atmospheric CO₂ over long periods. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.

References

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • ResearchGate. (2006, August). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Retrieved from [Link]

  • ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved from [Link]

  • PubMed Central. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. Retrieved from [Link]

  • Tiei Extraction. (2024, May 15). Liquid/liquid mixing and separation Amino Acid Extraction Process. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]

Sources

Solvent effects on the reactivity of tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the experimental complexities of a versatile building block.

Technical Support Center: tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate

Welcome to the technical support resource for this compound (CAS 1174636-48-6).[1] This guide is designed for professionals in pharmaceutical research and synthetic chemistry. As a bifunctional molecule featuring a nucleophilic primary amine and a protected secondary amine (Boc-morpholine), its reactivity is highly dependent on experimental conditions, particularly the choice of solvent. This document provides in-depth, experience-driven answers to common challenges encountered during its use.

Molecule at a Glance
  • Structure: this compound

  • Molecular Formula: C₁₁H₂₂N₂O₃[1]

  • Molecular Weight: 230.30 g/mol [1]

  • Key Features:

    • Primary Amine: A strong nucleophilic center, ideal for alkylation, acylation, and sulfonylation.

    • Boc-Protected Morpholine: The tert-butoxycarbonyl (Boc) group provides stability under basic and nucleophilic conditions but is labile to acid, allowing for sequential deprotection and functionalization.[2]

Frequently Asked Questions & Troubleshooting Guides

Section 1: General Handling and Stability

Q1: How should I store this compound and what is its general stability?

A1: The compound should be stored in a dry, sealed container, preferably in a cool and dark place.[1] While the Boc-protected morpholine is stable to a wide range of reagents, the primary amine is susceptible to slow oxidation and can react with atmospheric carbon dioxide over long periods to form a carbamate salt. For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended.

Q2: Is the compound soluble in common organic solvents?

A2: Yes, it is generally soluble in a range of polar organic solvents. Due to the primary amine and the morpholine oxygen, it has good solubility in polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), and Acetonitrile (ACN), as well as polar protic solvents like methanol and ethanol. Its solubility in nonpolar solvents such as hexanes or toluene is limited.

Section 2: Reactions at the Primary Amine (Alkylation & Acylation)

The primary amino group is the most reactive nucleophilic site under neutral or basic conditions. Most issues in reactions at this site, such as slow conversion or side product formation, can be traced back to the choice of solvent and base.

Q3: My Sₙ2 alkylation reaction on the primary amine is slow or incomplete. Why is this happening?

A3: The rate of an Sₙ2 reaction is critically dependent on the nucleophilicity of the amine, which is directly influenced by the solvent system.[3]

  • Causality - The Role of the Solvent:

    • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents possess acidic protons that can form a hydrogen-bond "cage" around the primary amine.[4] This solvation shell stabilizes the amine, lowering its ground state energy and increasing the activation energy required for it to attack an electrophile, thus slowing the reaction.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, ACN): These are the preferred solvents for Sₙ2 reactions involving amine nucleophiles.[4][5] They possess a strong dipole moment that effectively dissolves the morpholine derivative and any ionic reagents, but they lack acidic protons. They solvate the counter-cation of any base used, leaving the amine nucleophile "naked" and highly reactive.[6]

    • Nonpolar Solvents (e.g., Toluene, Hexane): These are generally poor choices due to the low solubility of the polar starting material and any required inorganic bases.

Below is a decision-making workflow for solvent selection in Sₙ2 reactions.

cluster_solvents Solvent Choice start Start: Sₙ2 Reaction with This compound q1 Are starting materials & base soluble? start->q1 polar_aprotic Polar Aprotic (DMF, ACN, DMSO) ✓ High Reactivity ✓ Good Solubility q1->polar_aprotic  Yes nonpolar Nonpolar (Toluene, Hexane) ✗ Poor Solubility q1->nonpolar  No polar_protic Polar Protic (EtOH, MeOH) ✗ Reduced Reactivity (H-Bonding Cage) exp Polar aprotic solvents enhance nucleophilicity by solvating cations while leaving the amine nucleophile unhindered. polar_aprotic->exp cluster_main Desired Deprotection Pathway cluster_side Side Reaction Pathway start Boc-Protected Amine O R-NH-C-O-C(CH₃)₃ protonated Protonated Intermediate OH⁺ R-NH-C-O-C(CH₃)₃ start:p1->protonated:p1 + H⁺ cleavage Cleavage R-NH-COOH + ⁺C(CH₃)₃ protonated->cleavage product Free Amine R-NH₂ + CO₂ cleavage->product - H⁺ tbutyl tert-Butyl Cation {⁺C(CH₃)₃} cleavage->tbutyl scavenger Scavenger (e.g., Anisole, Thioanisole) tbutyl->scavenger Trapped! side_product Alkylated Side Product {Nu-C(CH₃)₃} tbutyl->side_product + Nucleophile (Nu)

Caption: Boc deprotection mechanism and scavenger action.

  • Solution - Use a Scavenger: To prevent this, always include a cation scavenger in your TFA deprotection cocktail. The scavenger is a "dummy" nucleophile that is more reactive than your substrate and will irreversibly trap the tert-butyl cation.

    • Common Scavengers: Anisole, thioanisole, or triisopropylsilane (TIS) are excellent choices, typically used at 2-5% (v/v) in the TFA mixture.

Q7: Can I perform a thermal Boc deprotection, and what solvent should I use?

A7: Yes, thermal deprotection is a viable, acid-free alternative. This method is particularly useful if your molecule contains other acid-sensitive functional groups. The reaction is typically performed at elevated temperatures in a suitable solvent.

  • Solvent Effects on Thermal Deprotection: Studies have shown that thermal deprotection can be conducted in a range of solvents. [7][8]Polar solvents tend to facilitate the reaction more effectively.

SolventTemperature (°C)Conversion (N-Boc Morpholine)Reference
Trifluoroethanol (TFE)150~50% (after 60 min)[7]
Methanol150Good conversion[7][8]
Dioxane>150Lower conversion[7]
Toluene>150Lower conversion[7]

Conclusion: For thermal deprotection, polar solvents like TFE or methanol are more effective than less polar options like dioxane or toluene. [7]The reaction can often be performed efficiently in a sealed tube or using a continuous flow reactor to reach temperatures above the solvent's boiling point. [7][8]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation (Sₙ2)
  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent: Add dry, polar aprotic solvent (e.g., Acetonitrile or DMF, approx. 0.1 M concentration).

  • Base: Add a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), 2.0 eq or K₂CO₃, 2.5 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition: Add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with water. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Boc Deprotection with Scavenger
  • Setup: To a round-bottom flask, add the Boc-protected compound (1.0 eq).

  • Solvent: Add Dichloromethane (DCM, approx. 0.1 M concentration).

  • Scavenger: Add a scavenger (e.g., Anisole, 5% v/v).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Deprotection: Add Trifluoroacetic acid (TFA, 10-20 eq, or as a 25-50% solution in DCM) dropwise.

  • Reaction: Remove the ice bath and stir at room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Co-evaporate with toluene (3x) to remove residual TFA.

  • Isolation: The resulting TFA salt can be used directly or neutralized by dissolving in a suitable solvent and washing with a mild aqueous base (e.g., sat. NaHCO₃ solution). Dry the organic layer and concentrate to yield the free amine.

References

  • 1-(2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) Quinolin-1-ium Bromide. (2024). MDPI. Retrieved from [Link]

  • tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. PubChem. Retrieved from [Link]

  • Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. Retrieved from [Link]

  • Tert-butyl Morpholine-4-carboxylate. PubChem. Retrieved from [Link]

  • Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. (2016). ResearchGate. Retrieved from [Link]

  • What effect does the polarity of a solvent have on an Sn2 Reaction? (2017). Reddit. Retrieved from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2021). ACS Publications. Retrieved from [Link]

  • The effect of reaction solvent on the SN2 reaction. (2020). YouTube. Retrieved from [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2022). ChemRxiv. Retrieved from [Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC. Retrieved from [Link]

  • Utility of the alkylation process a, Derivatizations of morpholine... ResearchGate. Retrieved from [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2020). MDPI. Retrieved from [Link]

  • Characteristics of the SN2 Reaction. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. (2017). ResearchGate. Retrieved from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Retrieved from [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. Retrieved from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2021). PMC. Retrieved from [Link]

  • Why does a polar solvent disfavour an SN2 reaction? (2018). Quora. Retrieved from [Link]

  • Specific solvent issues with BOC deprotection. University of Strathclyde. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Substituted Morpholines for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The morpholine scaffold is a cornerstone in modern drug discovery, prized for its favorable physicochemical properties, including low toxicity, metabolic stability, and its ability to improve the aqueous solubility of parent molecules.[1][2][3] Its prevalence in a wide array of approved therapeutics underscores the enduring need for efficient and versatile synthetic routes to access structurally diverse, and often stereochemically complex, substituted morpholines.[1]

This guide provides an in-depth comparison of key synthetic strategies for constructing substituted morpholines, moving beyond a simple recitation of protocols to dissect the underlying mechanistic principles and practical considerations that inform rational route design. We will explore both classical and contemporary methods, offering experimental data and field-proven insights to empower researchers in selecting the optimal path for their specific synthetic challenges.

Annulation of 1,2-Amino Alcohols: A Versatile and Widely Employed Strategy

The annulation of readily available 1,2-amino alcohols represents one of the most direct and versatile approaches to the morpholine core.[1][2] This strategy hinges on the introduction of a two-carbon unit that can subsequently cyclize to form the six-membered ring. We will compare two prominent methods: a classical approach via a morpholinone intermediate and a modern, highly efficient one-pot synthesis using ethylene sulfate.

Classical Approach: Two-Step Synthesis via Morpholinone Intermediate

A traditional and robust method for morpholine synthesis involves the acylation of a 1,2-amino alcohol with chloroacetyl chloride, followed by intramolecular Williamson ether synthesis to form a morpholinone. This intermediate is then reduced to the desired morpholine.[1] This two-step process is reliable but can be labor-intensive and often requires harsh reducing agents.

Mechanism and Rationale:

The initial acylation selectively occurs on the more nucleophilic amine. The subsequent intramolecular cyclization is typically base-mediated, where the alkoxide displaces the chloride to form the morpholinone. The choice of a strong reducing agent like lithium aluminum hydride (LAH) or borane is necessary to reduce the amide functionality of the morpholinone.

Experimental Protocol: Synthesis of a Disubstituted Morpholine via Morpholinone Reduction [1][4]

Step 1: Synthesis of N-(2-hydroxy-1-phenylethyl)-2-chloroacetamide

  • To a solution of (R)-2-phenylglycinol (1.0 eq) in tetrahydrofuran (THF) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to yield the chloroacetamide intermediate.

Step 2: Cyclization to the Morpholinone and Subsequent Reduction

  • To a solution of the chloroacetamide intermediate (1.0 eq) in dry THF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the reaction at room temperature for 12 hours.

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to give the crude morpholinone.

  • To a solution of the crude morpholinone in dry THF at 0 °C, slowly add lithium aluminum hydride (1.5 eq).

  • Reflux the mixture for 6 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension and concentrate the filtrate. Purify by column chromatography to afford the target morpholine.

Data Summary:

Starting MaterialProductOverall YieldKey Considerations
(R)-2-phenylglycinol(R)-5-phenylmorpholine~60-70%Requires two distinct synthetic steps and a strong, hazardous reducing agent.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization & Reduction Amino_Alcohol 1,2-Amino Alcohol Intermediate_1 N-(2-hydroxyalkyl)-2-chloroacetamide Amino_Alcohol->Intermediate_1 Triethylamine, THF Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Intermediate_1 Intermediate_2 Morpholinone Intermediate_1->Intermediate_2 NaH, THF Final_Product Substituted Morpholine Intermediate_2->Final_Product LiAlH4, THF

Modern Approach: One-Pot Synthesis using Ethylene Sulfate

A recent advancement in morpholine synthesis utilizes ethylene sulfate as a two-carbon linchpin in a one-pot reaction with 1,2-amino alcohols.[1][5][6] This method is highly efficient, proceeds under mild conditions, and avoids the use of hazardous reagents, making it a "greener" alternative.

Mechanism and Rationale:

The reaction proceeds via a selective N-alkylation of the amino alcohol by ethylene sulfate to form a zwitterionic intermediate. This selectivity is a key advantage, as it prevents over-alkylation. Subsequent addition of a base, such as potassium tert-butoxide, promotes an intramolecular SN2 reaction, where the hydroxyl group displaces the sulfate to close the morpholine ring.

Experimental Protocol: One-Pot Synthesis of a Substituted Morpholine [1]

  • To a solution of the 1,2-amino alcohol (1.0 eq) in acetonitrile, add ethylene sulfate (1.05 eq).

  • Stir the mixture at room temperature for 16 hours.

  • Add potassium tert-butoxide (1.5 eq) to the reaction mixture.

  • Stir at room temperature for an additional 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary:

Starting MaterialProductOverall YieldKey Considerations
Various 1,2-amino alcoholsCorresponding morpholines80-95%One-pot, high yielding, mild conditions, and excellent functional group tolerance.[1]

G Amino_Alcohol 1,2-Amino Alcohol Zwitterion Zwitterionic Intermediate Amino_Alcohol->Zwitterion Acetonitrile, RT Ethylene_Sulfate Ethylene Sulfate Ethylene_Sulfate->Zwitterion Morpholine Substituted Morpholine Zwitterion->Morpholine Potassium tert-butoxide

Intramolecular Cyclization of Unsaturated Precursors

Intramolecular cyclization reactions of appropriately functionalized acyclic precursors offer powerful and often stereoselective entries to substituted morpholines. These methods are particularly valuable for accessing complex substitution patterns that may be challenging to achieve through other routes.

Palladium-Catalyzed Aerobic Oxidative Cyclization

The Wacker-type aerobic oxidative cyclization of N-alkenyl-2-aminoethanols, catalyzed by a palladium complex, provides a direct route to substituted morpholines.[5] This method utilizes molecular oxygen as the terminal oxidant, making it an environmentally benign process.

Mechanism and Rationale:

The catalytic cycle is believed to involve the coordination of the palladium(II) catalyst to the alkene. Subsequent intramolecular attack of the hydroxyl group onto the activated alkene forms a palladium-alkyl intermediate. Reductive elimination and re-oxidation of the palladium(0) species by molecular oxygen regenerates the active catalyst and furnishes the morpholine product. The stereochemistry of the starting amino alcohol can be effectively transferred to the product.

Experimental Protocol: Palladium-Catalyzed Oxidative Cyclization [5]

  • In a pressure vessel, dissolve the N-alkenyl-2-aminoethanol (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Add the palladium catalyst, such as Pd(DMSO)2(TFA)2 (5 mol %).

  • Pressurize the vessel with oxygen (1 atm) and heat the reaction at 80 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography.

Data Summary:

Substrate ScopeDiastereoselectivityYieldsKey Considerations
Tolerates a range of substituents on the alkene and nitrogen.Generally high, depending on the substrate.Moderate to good.Requires a specialized palladium catalyst and an oxygen atmosphere.

G Start N-Alkenyl-2-aminoethanol Pd_Coordination Alkene Coordination to Pd(II) Start->Pd_Coordination Pd(II) catalyst Intramolecular_Attack Intramolecular Hydroxypalladation Pd_Coordination->Intramolecular_Attack Pd_Alkyl Palladium-Alkyl Intermediate Intramolecular_Attack->Pd_Alkyl Reductive_Elimination Reductive Elimination Pd_Alkyl->Reductive_Elimination Product Substituted Morpholine Reductive_Elimination->Product Pd0_Reoxidation Pd(0) Re-oxidation Reductive_Elimination->Pd0_Reoxidation Pd(0) Pd0_Reoxidation->Pd_Coordination O2 (oxidant)

Multi-Component Reactions: A Modern Approach to Complexity

Multi-component reactions (MCRs) offer a highly convergent and atom-economical approach to constructing complex molecules in a single step. A notable example is the copper-catalyzed domino reaction between terminal alkynes, isocyanates, and oxiranes to form highly substituted morpholine derivatives.[7]

Mechanism and Rationale:

The reaction is initiated by the in-situ formation of a copper acetylide from the terminal alkyne. This species then reacts with the isocyanate, followed by the oxirane, in a domino fashion to assemble the morpholine ring. The use of molecular sieves is crucial to exclude moisture, which can inhibit the reaction.[7]

Experimental Protocol: Three-Component Synthesis of a Morpholine Derivative [7]

  • To a mixture of copper(I) iodide (5 mol %), potassium tert-butoxide (1.2 eq), and 3 Å molecular sieves in dioxane, add the terminal alkyne (1.0 eq), isocyanate (1.1 eq), and oxirane (1.2 eq).

  • Heat the reaction mixture at 105 °C for 18 hours.

  • Cool the reaction to room temperature, filter through celite, and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the substituted morpholine.

Data Summary:

Substrate ScopeYieldsKey Considerations
Aryl-substituted alkynes and various aryl and alkyl isocyanates and oxiranes.Good (52-95%).[7]Requires anhydrous conditions and elevated temperatures.

Conclusion

The synthesis of substituted morpholines is a mature field with a rich arsenal of synthetic methodologies. For routine synthesis of simple morpholines from 1,2-amino alcohols, the one-pot reaction with ethylene sulfate offers a superior combination of efficiency, yield, and mild reaction conditions. For the construction of more complex, stereochemically defined morpholines, intramolecular cyclization strategies, such as the palladium-catalyzed aerobic oxidative cyclization, provide a powerful tool. Finally, for rapid access to a diverse library of substituted morpholines from simple starting materials, multi-component reactions represent a highly attractive and convergent approach. The choice of synthetic route will ultimately be dictated by the specific substitution pattern desired, the required stereochemistry, and the scale of the synthesis.

References

  • Organic Chemistry Portal. Morpholine synthesis. Available from: [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available from: [Link]

  • Lania, A., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. Available from: [Link]

  • Che, G., et al. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. PMC. Available from: [Link]

  • Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. ResearchGate. Available from: [Link]

  • Singh, A., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available from: [Link]

  • Palchykov, V. A., & Chebanov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Available from: [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available from: [Link]

  • ResearchGate. Example of intramolecular cyclization for morpholine ring formation... Available from: [Link]

Sources

A Comparative Guide to the Characterization of tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the morpholine scaffold is a cornerstone of modern pharmacophore design. Its presence in numerous approved drugs and clinical candidates speaks to its ability to impart favorable pharmacokinetic and pharmacodynamic properties.[1][2][3] This guide provides an in-depth technical comparison and characterization of tert-butyl 3-(2-aminoethyl)morpholine-4-carboxylate, a versatile building block, and its derivatives. We will delve into the rationale behind synthetic strategies, detailed characterization protocols, and a comparative analysis of key derivatives, supported by experimental data and methodologies.

The Strategic Importance of the Morpholine Moiety

The morpholine ring is a privileged structure in medicinal chemistry, often introduced to enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets.[4][5] The specific compound, this compound, combines several critical features for drug discovery:

  • A Substituted Morpholine Core: The substitution at the 3-position introduces a chiral center, allowing for stereospecific interactions with target proteins.

  • A Primary Amino Group: The ethylamine side chain provides a reactive handle for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR).

  • A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen allows for selective reactions at the primary amine and can be readily removed under acidic conditions, facilitating multi-step syntheses.[6][7]

Synthesis and Purification

The synthesis of this compound is not explicitly detailed in publicly available literature. However, based on established methods for constructing substituted morpholines, a plausible and efficient synthetic route can be designed.[8] The following protocol is a representative example based on the cyclization of an N-Boc protected amino diol.

Proposed Synthetic Pathway

A logical approach involves the synthesis of an N-Boc protected amino diol followed by an intramolecular cyclization. This strategy offers good control over stereochemistry and is amenable to scale-up.

cluster_0 Synthesis of Precursor cluster_1 Cyclization and Derivatization Start Commercially Available Chiral Amino Alcohol Step1 N-Boc Protection Start->Step1 Boc₂O, Base Step2 Epoxidation or Alkylation Step1->Step2 e.g., Allyl Bromide Step3 Hydroxylation Step2->Step3 e.g., OsO₄, NMO Precursor N-Boc Protected Amino Diol Step3->Precursor Step4 Intramolecular Cyclization Precursor->Step4 e.g., MsCl, Et₃N then Base Intermediate tert-Butyl 3-(2-hydroxyethyl) morpholine-4-carboxylate Step4->Intermediate Step5 Conversion of Hydroxyl to Amine Intermediate->Step5 1. Mesylation 2. Azide Displacement (NaN₃) 3. Reduction (e.g., H₂, Pd/C) Product tert-Butyl 3-(2-aminoethyl) morpholine-4-carboxylate Step5->Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of a Key Intermediate

The following is a detailed protocol for the intramolecular cyclization step, a crucial part of the synthesis.

Protocol: Intramolecular Cyclization to form the Morpholine Ring

  • Dissolve the N-Boc protected amino diol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

  • Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (Et₃N) (2.5 eq) dropwise to the solution.

  • Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour , then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃).

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers , wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mesylated intermediate.

  • Dissolve the crude intermediate in a suitable solvent such as tetrahydrofuran (THF).

  • Add a strong base , such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate.

Physicochemical Characterization

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized compound.

Spectroscopic Analysis
Technique Expected Observations for this compound Rationale
¹H NMR Signals for the tert-butyl group (~1.4 ppm, 9H, singlet), morpholine ring protons (multiplets in the range of 2.5-4.0 ppm), and the ethylamine side chain protons. The -NH₂ protons will appear as a broad singlet.Provides information on the proton environment and the connectivity of the molecule.
¹³C NMR Resonances for the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the methyl carbons of the tert-butyl group (~28 ppm), and distinct signals for the carbons of the morpholine ring and the ethylamine side chain.Confirms the carbon skeleton of the molecule.
FT-IR Characteristic peaks for N-H stretching of the primary amine (~3300-3400 cm⁻¹, two bands), C-H stretching (~2850-3000 cm⁻¹), a strong C=O stretch for the carbamate (~1680-1700 cm⁻¹), and C-O stretching of the ether in the morpholine ring (~1100 cm⁻¹).[9]Identifies the key functional groups present in the molecule.
Mass Spec (ESI+) The expected [M+H]⁺ ion at m/z 231.17.Confirms the molecular weight of the compound.
Purity Determination by HPLC

High-performance liquid chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates. A reverse-phase method is typically employed for Boc-protected amines.[10]

Protocol: HPLC Purity Analysis

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the compound in the initial mobile phase composition (e.g., 1 mg/mL).

  • Injection Volume: 10 µL.

This method allows for the separation of the target compound from potential impurities such as starting materials, by-products, and degradation products.[10]

Comparative Analysis of Derivatives

The primary amino group of this compound is a versatile point for derivatization to explore SAR. A common modification is acylation to form amides.

cluster_derivatives Derivatization at the Primary Amine cluster_properties Properties to Compare Core tert-Butyl 3-(2-aminoethyl) morpholine-4-carboxylate Acylation N-Acyl Derivatives Core->Acylation R-COCl, Base Sulfonylation N-Sulfonyl Derivatives Core->Sulfonylation R-SO₂Cl, Base Alkylation N-Alkyl Derivatives Core->Alkylation R-X, Base Solubility Aqueous Solubility Acylation->Solubility Bioactivity Target Binding Affinity (e.g., IC₅₀) Acylation->Bioactivity Lipophilicity LogP / LogD Sulfonylation->Lipophilicity Sulfonylation->Bioactivity Stability Metabolic Stability (e.g., microsomal assay) Alkylation->Stability Alkylation->Bioactivity

Caption: Derivatization strategies and key properties for comparative analysis.

Comparison with N-Acyl Derivatives

Let's consider the comparison of the parent compound with its N-acetyl and N-benzoyl derivatives.

Compound Structure Expected Change in Properties vs. Parent Rationale
Parent Compound This compound-Baseline
N-Acetyl Derivative tert-Butyl 3-(2-(acetylamino)ethyl)morpholine-4-carboxylateIncreased Polarity: May slightly increase aqueous solubility.Lipophilicity (LogP): Likely to be similar or slightly lower.Bioactivity: Will depend on the target; the amide may act as a hydrogen bond donor/acceptor.The small, polar acetyl group replaces a basic amine.
N-Benzoyl Derivative tert-Butyl 3-(2-(benzamido)ethyl)morpholine-4-carboxylateDecreased Polarity: Likely to decrease aqueous solubility.Lipophilicity (LogP): Significantly increased.Bioactivity: The aromatic ring can introduce new interactions (e.g., pi-stacking) with the target.The bulky, non-polar benzoyl group increases lipophilicity.
Alternative Scaffolds

In drug development, it is often necessary to consider alternative scaffolds to modulate physicochemical properties or explore new intellectual property.

Alternative Scaffold Structure Key Differences and Potential Advantages/Disadvantages
Piperazine Analog tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylateIncreased Basicity: The second nitrogen in the piperazine ring increases the overall basicity, which can affect cell permeability and off-target effects.Conformational Flexibility: Piperazine rings have different conformational preferences than morpholines.
Thiomorpholine Analog tert-Butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylateIncreased Lipophilicity: Sulfur is less electronegative and more lipophilic than oxygen, which will increase the LogP.Metabolic Stability: The sulfur atom can be a site of oxidation by metabolic enzymes.

The Importance of the tert-Butyl Group and Potential Alternatives

The tert-butyl group of the Boc protecting group, and tert-butyl groups in general, are known to be susceptible to metabolic oxidation by cytochrome P450 enzymes.[11] This can lead to rapid clearance and poor pharmacokinetic profiles. For drug candidates, it is often desirable to replace metabolically labile groups.

Alternative Group Structure Rationale for Improved Metabolic Stability Potential Impact on Properties
Cyclopropylmethyl The C-H bonds on the cyclopropyl ring are stronger and less accessible to metabolic enzymes.Similar steric bulk to tert-butyl, but with different electronics.
Trifluoromethylcyclopropyl The electron-withdrawing trifluoromethyl group deactivates the adjacent C-H bonds towards oxidation.[11]Increased metabolic stability, but also increased lipophilicity.
Oxetanyl The introduction of the polar ether functionality can block a site of metabolism and improve solubility.Can significantly alter the conformation and polarity of the molecule.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its strategic combination of a substituted morpholine core, a reactive primary amine, and a stable protecting group makes it an ideal starting point for the synthesis of compound libraries for drug discovery. A thorough understanding of its synthesis, purification, and characterization is paramount for its effective use. Furthermore, a systematic comparative analysis of its derivatives and alternative scaffolds, with a keen eye on physicochemical properties and metabolic stability, will undoubtedly accelerate the identification of novel and effective therapeutic agents. The protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in their quest for the next generation of morpholine-containing drugs.

References

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-821. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. JOCPR, 9(4), 67-74. [Link]

  • MDPI. (2024). 1-(2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) Quinolin-1-ium Bromide. Molbank, 2024(1), M1763. [Link]

  • PubChem. (n.d.). tert-butyl morpholine-4-carboxylate. Retrieved from [Link]

  • PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • PubMed. (2010). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 17(29), 3422-3430. [Link]

  • NIH. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(10), 953-957. [Link]

  • ResearchGate. (2022). A review on pharmacological profile of Morpholine derivatives. [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • ACS Publications. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19(3), 658-661. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]

  • PubMed. (1987). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. Journal of Medicinal Chemistry, 30(8), 1339-1344. [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • ResearchGate. (n.d.). New t -butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. [Link]

  • Taylor & Francis Online. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

  • PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (2011). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]

  • IntechOpen. (2022). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. [Link]

  • ResearchGate. (2016). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. [Link]

  • ACS Publications. (2023). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega. [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • NIH. (2023). Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(ii), Co(ii) and Ni(ii) complexes – combined experimental and theoretical measurements towards DNA/BSA/SARS-CoV-2 3CLPro. RSC Advances, 13(12), 8031-8051. [Link]

  • Scholars Research Library. (2011). Der Pharma Chemica. 3(3), 174-188. [Link]

  • ResearchGate. (2020). Biological relevance and synthesis of C-substituted morpholine derivatives. [Link]

Sources

A Comparative Guide to the Reactivity of N-Boc Protected Amines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Among these, the tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous for the protection of amines, prized for its general stability and predictable reactivity. However, not all N-Boc protected amines are created equal. Their reactivity in key synthetic transformations can vary significantly, influenced by a subtle interplay of electronic and steric factors.

This guide provides an in-depth comparison of the reactivity of various N-Boc protected amines. Moving beyond a simple catalog of reactions, we will explore the underlying principles that govern their reactivity, supported by experimental data and detailed protocols. Our aim is to equip you with the expert insights needed to make informed decisions in your synthetic planning, enabling you to anticipate challenges and optimize your reaction conditions for maximum efficiency and yield.

The Dual Nature of the N-Boc Group: Stability and Controlled Lability

The widespread adoption of the Boc group stems from its ability to withstand a broad range of reaction conditions, including exposure to most nucleophiles and bases.[1] This stability allows for selective transformations at other sites within a complex molecule. Yet, its true utility lies in its controlled removal under specific acidic conditions or, as more recent studies have shown, through thermal means.[1][2]

The mechanism of acid-catalyzed deprotection is a cornerstone of its application. It proceeds through protonation of the carbamate carbonyl, followed by the loss of the tert-butyl cation to form a transient carbamic acid, which then readily decarboxylates to yield the free amine.[3]

DeprotectionMechanism NBoc R₂N-Boc Protonated R₂N-Boc(H⁺) NBoc->Protonated Protonation CarbamicAcid [R₂N-COOH] Carbamic Acid Protonated->CarbamicAcid Loss of t-Bu⁺ Amine R₂NH₂⁺ CarbamicAcid->Amine Decarboxylation reagents2 - CO₂ - (CH₃)₂C=CH₂ FinalAmine R₂NH Amine->FinalAmine Neutralization workup Base Work-up reagents H⁺

Caption: Acid-catalyzed deprotection of an N-Boc amine.

Understanding the factors that influence the stability of the protonated intermediate and the ease of tert-butyl cation formation is key to predicting the relative reactivity of different N-Boc protected amines.

Comparative Reactivity in Deprotection Reactions

The rate of N-Boc deprotection is highly dependent on the nature of the amine. We can broadly categorize and compare their reactivity based on electronic and steric effects.

Electronic Effects: A Tale of Two Classes

N-Boc Alkylamines vs. N-Boc Arylamines

A fundamental distinction in reactivity lies between aliphatic (alkyl) and aromatic (aryl) N-Boc protected amines.

  • N-Boc Alkylamines: The nitrogen lone pair in alkylamines is localized, making them relatively basic. Consequently, the carbonyl group of the Boc protecting group is more electron-rich, requiring stronger acidic conditions for efficient protonation and cleavage.

  • N-Boc Arylamines: In arylamines, the nitrogen lone pair is delocalized into the aromatic ring, reducing its basicity. This electron-withdrawing effect makes the carbamate carbonyl more electrophilic and thus more susceptible to protonation. As a result, N-Boc arylamines are generally deprotected under milder acidic conditions than their alkyl counterparts.[2]

Further nuances exist within arylamines based on the substituents on the aromatic ring. Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density on the nitrogen, making the Boc group slightly more stable and slowing down deprotection compared to unsubstituted N-Boc aniline. Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the nitrogen's electron density, accelerating deprotection.[4]

N-Boc Heteroarylamines: N-Boc protected heteroaromatic amines, such as those derived from imidazole and indole, are often even more labile than typical arylamines. The delocalization of the nitrogen lone pair into the heteroaromatic system significantly facilitates cleavage.[2]

Steric Hindrance

The steric environment around the N-Boc group also plays a crucial role.

  • Primary vs. Secondary Amines: In general, N-Boc protected secondary amines are sterically more hindered than their primary counterparts. This can influence the rate of deprotection, with increased steric bulk around the nitrogen atom potentially slowing down the approach of the acid catalyst. However, electronic effects can sometimes override steric considerations. For instance, thermal deprotection studies have shown that secondary N-Boc amines can be more efficiently deprotected than primary ones in some cases.[2]

  • Bulky Substituents: The presence of bulky substituents on the amine, particularly at the α-carbon, can significantly hinder the deprotection reaction. For example, the deprotection of N-Boc-isopropylbenzylamine is less efficient than that of N-Boc-ethylbenzylamine due to the increased steric bulk of the isopropyl group.[4]

Quantitative Comparison of Deprotection Rates

The following table summarizes the general reactivity trends and provides illustrative data from a study on thermal deprotection in continuous flow, which highlights the relative ease of cleavage for different classes of N-Boc amines.[2]

Class of N-Boc AmineExampleRelative Reactivity in Deprotection% Conversion (Thermal, 150°C, 60 min in TFE)[2]
Heteroaromatic N-Boc-imidazoleVery High98%
N-Boc-indoleVery High98%
Aromatic (Aryl) N-Boc-anilineHigh72%
N-Boc-4-chloroanilineHigh49%
Aliphatic (Alkyl) N-Boc-phenethylamine (Primary)Moderate27%
N-Boc-methyl-phenethylamine (Secondary)Moderate-High35%
N-Boc-piperidine (Secondary, cyclic)Moderate35%
N-Boc-morpholine (Secondary, cyclic)Moderate-High50%
Amino Acid N-Boc-glycineVery High95%

Note: The provided conversion percentages are for a specific set of thermal deprotection conditions and are intended to illustrate relative reactivity trends. Actual reaction rates and yields will vary with the specific substrate and reaction conditions (e.g., acid strength, temperature, solvent).

Reactivity in Acylation and Alkylation Reactions

While deprotection is a primary consideration, the reactivity of the N-Boc protected amine itself is important in other synthetic transformations. After deprotonation of the N-H bond with a strong base, the resulting anion can act as a nucleophile in acylation and alkylation reactions.

The nucleophilicity of the N-Boc protected amine anion is also influenced by the electronic and steric factors discussed previously.

  • Electronic Effects: N-Boc arylamines are less nucleophilic than N-Boc alkylamines due to the delocalization of the nitrogen lone pair into the aromatic ring. This can make subsequent N-alkylation or N-acylation more challenging for aromatic substrates.

  • Steric Hindrance: Increased steric bulk around the nitrogen will impede the approach of electrophiles, slowing down acylation and alkylation reactions. This is particularly relevant when comparing primary and secondary N-Boc amines, with the latter being less reactive.

Experimental Protocols

To provide a practical framework for comparing the reactivity of N-Boc protected amines, we present the following standardized experimental protocols.

Protocol for Comparative Acid-Catalyzed Deprotection

This protocol allows for the direct comparison of deprotection rates of different N-Boc amines under identical acidic conditions.

DeprotectionProtocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis Dissolve Dissolve N-Boc amine (0.1 mmol) in Dioxane (1 mL) in separate vials Add_Standard Add internal standard (e.g., Dodecane) Dissolve->Add_Standard Equilibrate Equilibrate to 25°C Add_Standard->Equilibrate Add_Acid Add 4M HCl in Dioxane (0.5 mL, 20 eq.) Equilibrate->Add_Acid Stir Stir vigorously Add_Acid->Stir Quench Quench aliquots at time points (e.g., 0, 5, 15, 30, 60 min) with sat. NaHCO₃ Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Analyze Analyze by GC-MS or LC-MS Extract->Analyze

Caption: Workflow for comparative N-Boc deprotection kinetics.

Step-by-Step Methodology:

  • Preparation: In separate, identical reaction vials, dissolve each N-Boc protected amine (0.1 mmol) in dioxane (1 mL). To each vial, add a precise amount of an internal standard (e.g., dodecane, 0.05 mmol).

  • Reaction Initiation: While stirring vigorously at 25°C, add 4M HCl in dioxane (0.5 mL, 2.0 mmol, 20 equivalents) to each vial simultaneously (if possible) or in rapid succession. Start a timer for each reaction upon addition of the acid.

  • Monitoring: At predetermined time intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction mixture and immediately quench it in a separate vial containing saturated aqueous sodium bicarbonate solution (0.5 mL) and ethyl acetate (0.5 mL).

  • Analysis: Vigorously shake the quenched samples, allow the layers to separate, and analyze the organic layer by GC-MS or LC-MS.

  • Data Interpretation: Determine the ratio of the peak area of the remaining N-Boc amine to the peak area of the internal standard at each time point. Plot the percentage of remaining starting material versus time to compare the deprotection rates.

Protocol for Competitive Acylation

This experiment provides a direct measure of the relative nucleophilicity of different N-Boc protected amines.

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve an equimolar mixture of two different N-Boc protected amines (e.g., N-Boc-aniline and N-Boc-benzylamine, 0.5 mmol each) in anhydrous THF (5 mL).

  • Deprotonation: Cool the solution to -78°C (dry ice/acetone bath) and add n-butyllithium (1.6 M in hexanes, 0.625 mL, 1.0 mmol) dropwise. Stir the mixture at -78°C for 30 minutes.

  • Acylation: Add a solution of a limiting amount of an acylating agent (e.g., benzoyl chloride, 0.058 mL, 0.5 mmol) in anhydrous THF (1 mL) dropwise to the cooled solution of the deprotonated amines.

  • Quenching and Work-up: After stirring at -78°C for 1 hour, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL). Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture by ¹H NMR spectroscopy and/or LC-MS to determine the ratio of the acylated products. This ratio will reflect the relative reactivity of the two N-Boc protected amines towards acylation.

Conclusion

The N-Boc protecting group, while generally robust, imparts a range of reactivities to the amines it protects. A thorough understanding of how electronic and steric factors influence these reactivities is paramount for the modern synthetic chemist. As a general rule, N-Boc deprotection is facilitated by electron-withdrawing groups on the amine and is more rapid for aryl- and heteroarylamines compared to alkylamines. Conversely, the nucleophilicity of the N-Boc protected amine, which is crucial for reactions such as acylation and alkylation, is higher for alkylamines.

By leveraging the principles and experimental protocols outlined in this guide, researchers can develop a more intuitive and predictive approach to synthesis design, leading to more efficient and successful outcomes in the development of novel therapeutics and other complex molecular architectures.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Agami, C., & Couty, F. (2002).
  • O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1268–1276. [Link]

  • Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild and Efficient Reagent for the Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045–9050. [Link]

  • Zaragoza, F. (2002). A convenient and general method for the deprotection of N-Boc-protected secondary amines and anilines. Tetrahedron Letters, 43(42), 7599-7600.
  • D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
  • Master Organic Chemistry. (2018). Amine Protection and Deprotection. [Link]

  • Caputo, R., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(16), 4947. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Jones, K., & Storey, J. M. D. (2005). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Organic Process Research & Development, 9(5), 584–587. [Link]

Sources

A Comparative Guide to the Industrial Synthesis of Morpholine Intermediates: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the dynamic fields of pharmaceuticals and agrochemicals, the morpholine moiety stands as a cornerstone of molecular design. Its prevalence in a vast array of bioactive molecules necessitates a deep understanding of its synthetic origins. This guide provides an in-depth, comparative analysis of the two principal industrial pathways for the synthesis of morpholine and its intermediates: the dehydration of diethanolamine (DEA) and the catalytic amination of diethylene glycol (DEG). Beyond a mere recitation of protocols, this document delves into the causality behind process choices, offering a critical cost-benefit analysis to inform strategic decisions in research and development.

The Enduring Relevance of Morpholine in Chemical Synthesis

Morpholine, a heterocyclic ether amine, is a versatile building block prized for its unique physicochemical properties. It imparts desirable characteristics such as water solubility and metabolic stability to parent molecules. Its applications are extensive, ranging from its use as an intermediate in the production of rubber vulcanization accelerators and corrosion inhibitors to its critical role as a scaffold in a multitude of pharmaceuticals, including the antibiotic linezolid and the anticancer agent gefitinib.[1] The global demand for morpholine underscores the importance of efficient, cost-effective, and environmentally sound synthetic methodologies.[2]

The Two Pillars of Industrial Morpholine Production: A Head-to-Head Comparison

The industrial synthesis of morpholine is dominated by two well-established routes, each with a distinct set of advantages and drawbacks. The choice between these pathways is often a complex decision dictated by factors such as raw material cost, energy expenditure, capital investment, and environmental regulations.

The Classic Route: Dehydration of Diethanolamine (DEA)

This traditional method involves the intramolecular cyclization of diethanolamine in the presence of a strong acid catalyst, typically concentrated sulfuric acid or oleum. The reaction proceeds at elevated temperatures, driving off a molecule of water to form the morpholine ring.

Mechanism and Rationale: The strong acid protonates the hydroxyl groups of diethanolamine, facilitating their departure as water and enabling the intramolecular nucleophilic attack of the nitrogen atom to close the ring. The use of a dehydrating agent like sulfuric acid is crucial to shift the equilibrium towards the product.

dot```dot graph DEA_Dehydration { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

DEA [label="Diethanolamine (DEA)"]; H2SO4 [label="H₂SO₄ (catalyst)", shape=ellipse, fillcolor="#FBBC05"]; Morpholine [label="Morpholine"]; Water [label="H₂O"];

DEA -> Morpholine [label=" Dehydration (150-250°C)"]; H2SO4 -> Morpholine [style=dotted]; Morpholine -> Water [label=" +"]; }

Caption: Catalytic Amination of Diethylene Glycol to Morpholine.

Advantages:

  • Improved Atom Economy and Reduced Waste: This pathway avoids the use of stoichiometric acid catalysts and the subsequent formation of large salt waste streams, making it a more environmentally friendly option.

  • Potentially Milder Conditions: While high pressures are generally employed, certain process configurations, such as trickle-bed reactors, can operate at lower pressures, leading to potential energy savings. [3][4]* Raw Material Cost: Diethylene glycol is often a more readily available and less expensive feedstock compared to diethanolamine.

Disadvantages:

  • Moderate and Variable Yields: The yields of morpholine in the DEG process can be more variable than in the DEA route, with reported ranges from 14-77%. [4]One patent cites a 47.0% conversion of DEG to morpholine, with the formation of other by-products. [1]* By-product Formation and Separation: The formation of the intermediate 2-(2-aminoethoxy)ethanol (AEE) and other high-boiling point by-products ("heavies") can complicate the purification process and reduce the overall yield. [5]* Catalyst Deactivation: The hydrogenation catalysts are susceptible to deactivation over time due to coking or poisoning, which can necessitate costly regeneration or replacement. [6]

Quantitative Comparison of Synthetic Pathways

To facilitate a clear and objective comparison, the following table summarizes the key operational parameters and performance metrics for the two primary morpholine synthesis routes.

FeatureDehydration of Diethanolamine (DEA)Catalytic Amination of Diethylene Glycol (DEG)
Primary Raw Materials Diethanolamine, Sulfuric Acid/OleumDiethylene Glycol, Ammonia
Catalyst Strong Acid (H₂SO₄, Oleum)Heterogeneous Hydrogenation Catalyst (Ni, Cu, Co on Al₂O₃)
Typical Temperature Range 150 - 250°C [7]150 - 400°C [1]
Typical Pressure Range Atmospheric to ModerateHigh Pressure (30 - 400 atm) [1]
Reported Yield High (up to 90-95% with oleum) [8]Moderate and Variable (14-77%) [4]
Primary By-products Minimal organic by-products2-(2-aminoethoxy)ethanol (AEE), "Heavies" [5]
Waste Generation Significant Sodium Sulfate wastePrimarily water; catalyst requires eventual disposal/regeneration
Key Advantages High yields, well-established technologyBetter atom economy, less inorganic waste, potentially lower raw material cost
Key Disadvantages Harsh conditions, corrosive reagents, high wasteBy-product formation, catalyst deactivation, high pressure

Experimental Protocols: A Glimpse into the Laboratory

While industrial-scale production involves sophisticated continuous processes, laboratory-scale syntheses provide valuable insights into the fundamental chemistry of these transformations.

Laboratory-Scale Synthesis of Morpholine via DEA Dehydration

Objective: To synthesize morpholine by the acid-catalyzed dehydration of diethanolamine.

Materials:

  • Diethanolamine

  • Concentrated Sulfuric Acid (or Hydrochloric Acid)

  • Calcium Oxide (or other suitable base for neutralization)

  • Potassium Hydroxide (for drying)

  • Sodium metal (for final drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add diethanolamine.

  • Slowly and with cooling, add concentrated sulfuric acid to the diethanolamine. The reaction is highly exothermic.

  • Heat the mixture to 180-210°C and maintain this temperature for several hours (e.g., 15 hours) to drive the dehydration and cyclization. [2]4. Cool the reaction mixture and carefully neutralize it with a base, such as a slurry of calcium oxide.

  • Distill the crude morpholine from the neutralized mixture.

  • Dry the distillate over potassium hydroxide.

  • For final purification, reflux the dried morpholine over a small amount of sodium metal and then fractionally distill, collecting the fraction boiling at approximately 128-129°C. [2] dot

DEA_Lab_Protocol start Start step1 1. Charge Diethanolamine start->step1 step2 2. Add Concentrated H₂SO₄ (with cooling) step1->step2 step3 3. Heat to 180-210°C for 15h step2->step3 step4 4. Cool and Neutralize with CaO step3->step4 step5 5. Distill Crude Morpholine step4->step5 step6 6. Dry with KOH step5->step6 step7 7. Reflux with Na and Fractionally Distill step6->step7 end Pure Morpholine step7->end

Caption: Laboratory Protocol for Morpholine Synthesis from DEA.

Conclusion: A Strategic Perspective for the Modern Chemist

The choice between the diethanolamine dehydration and diethylene glycol amination pathways for morpholine synthesis is a nuanced one, with no single "best" answer. The traditional DEA route, while offering high yields, is encumbered by its harsh reaction conditions and significant environmental footprint. The more modern DEG process presents a more sustainable alternative with better atom economy, though it often requires more complex process control to manage by-product formation and catalyst stability.

For researchers and drug development professionals, an understanding of these synthetic routes is paramount. It informs the sourcing of morpholine-containing starting materials, provides context for potential impurities, and can guide the development of novel, more efficient, and sustainable synthetic methodologies for morpholine derivatives. As the chemical industry continues to evolve towards greener and more cost-effective processes, it is likely that further innovations in catalysis and process engineering will continue to refine and improve upon these foundational synthetic pathways.

References

  • Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia.
  • Synthesis of morpholine. U.S.
  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–817.
  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324-332.
  • Process for the preparation of morpholines. U.S.
  • Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia.
  • Li, P. W. (2005). The Study On The Preparation Of Morpholine. (Master's thesis). Retrieved from Globe Thesis. [Link]

  • Process of producing morpholine from diethanolamine. U.S.
  • The Study on the Preparation of Morpholine. Dissertation. (n.d.). [Link]

  • Eawag. Morpholine Degradation Pathway. Eawag-BBD. [Link]

  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-(2-aminoethyl)morpholine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.